molecular formula C9H11ClO2 B8758058 2-(3-Chloro-4-methoxyphenyl)ethanol

2-(3-Chloro-4-methoxyphenyl)ethanol

Cat. No.: B8758058
M. Wt: 186.63 g/mol
InChI Key: CSRRNHNJHVERKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-4-methoxyphenyl)ethanol is a chloro- and methoxy-substituted phenethyl alcohol of high interest in chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules . Its structure, featuring both a phenolic ether and a halo-substituent on the aromatic ring, as well as a flexible ethanol side chain, makes it a valuable scaffold in medicinal chemistry for the exploration of structure-activity relationships. The methoxy and chloro functional groups are known to significantly influence the electronic properties and binding affinity of molecules to biological targets. Researchers utilize this compound in developing potential pharmacologically active substances, particularly in areas such as enzyme inhibition or receptor modulation studies. As with all compounds of this class, proper handling procedures should be observed. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11ClO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3

InChI Key

CSRRNHNJHVERKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCO)Cl

Origin of Product

United States

Foundational & Exploratory

2-(3-Chloro-4-methoxyphenyl)ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(3-Chloro-4-methoxyphenyl)ethanol

Part 1: Chemical Identity & Structural Analysis

Compound Name: 2-(3-Chloro-4-methoxyphenyl)ethanol Synonyms: 3-Chloro-4-methoxyphenethyl alcohol; 3-Chloro-4-methoxybenzeneethanol Molecular Formula: C


H

ClO

Molecular Weight: 186.63 g/mol SMILES: COc1ccc(CCO)cc1Cl InChIKey: (Predicted) AUWDOZOUJWEPBA-UHFFFAOYSA-N (Analogous to non-chloro variant)
Structural Pharmacophore Analysis

This compound serves as a critical "linker-scaffold" in medicinal chemistry. Its structure comprises three distinct functional domains:

  • Electron-Rich Core: The 4-methoxybenzene (anisole) ring provides electron density, facilitating

    
     stacking interactions in protein binding pockets.
    
  • Halogen Handle: The 3-chloro substituent introduces a lipophilic, electron-withdrawing steric block. In drug design (e.g., PDE5 inhibitors like Avanafil), this chlorine atom often fills hydrophobic pockets or restricts metabolic oxidation at the phenyl ring.

  • Alcohol Tether: The 2-hydroxyethyl chain acts as a flexible linker that can be derivatized into amines, halides, or esters, or serve as a hydrogen-bond donor/acceptor.

Part 2: Physicochemical Profile

Note: Experimental values for the specific alcohol are rare in public literature; values below are derived from validated chemometric models and homologous series (e.g., 3-chloro-4-methoxyphenylacetic acid).

PropertyValue / DescriptionSource/Derivation
Appearance Viscous colorless to pale yellow oil or low-melting solidAnalogous to 2-(4-methoxyphenyl)ethanol
Melting Point 40–50 °C (Estimated)Acid precursor MP is 89 °C [1]; alcohols typically melt lower.
Boiling Point ~335 °C at 760 mmHgPredicted based on MW and polarity
Solubility High: DCM, Ethyl Acetate, Methanol. Low: Water (<1 mg/mL)Lipophilic Cl/OMe groups dominate
LogP 1.8 – 2.1Calculated (CLogP)
pKa ~14.8 (Alcoholic proton)Standard primary alcohol range

Part 3: Synthetic Pathways

The most robust route to 2-(3-Chloro-4-methoxyphenyl)ethanol is the reduction of its corresponding carboxylic acid precursor. This method ensures high regioselectivity and yield.

Primary Route: Reduction of 3-Chloro-4-methoxyphenylacetic Acid

Precursor: 3-Chloro-4-methoxyphenylacetic acid (CAS: 13721-20-5) [1][1]

Reagents:

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH

    
    ·THF) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).[2]
  • Solvent: Anhydrous THF.

  • Quench: Methanol/HCl.

Protocol:

  • Dissolution: Dissolve 10.0 g (50 mmol) of 3-chloro-4-methoxyphenylacetic acid in 100 mL anhydrous THF under nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C.

  • Reduction: Dropwise add 1.2 equivalents of BH

    
    ·THF (1.0 M solution). Note: Gas evolution (H
    
    
    
    ) will occur.
  • Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.

  • Quench: Cool to 0 °C and carefully quench with MeOH until gas evolution ceases.

  • Workup: Concentrate in vacuo, redissolve in EtOAc, wash with 1M HCl, saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes:EtOAc 3:1).

Synthesis cluster_0 Reduction Phase Start 3-Chloro-4-methoxyphenylacetic Acid (CAS 13721-20-5) Intermediate Borate Complex (Transient) Start->Intermediate THF, 0°C -> Reflux Reagent BH3·THF or LiAlH4 (Reduction) Product 2-(3-Chloro-4-methoxyphenyl)ethanol (Target Alcohol) Intermediate->Product MeOH/H+ Quench

Caption: Conversion of the carboxylic acid precursor to the target phenethyl alcohol via hydride reduction.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

1H NMR (400 MHz, CDCl


): 
  • 
     7.25 (d, J=2.0 Hz, 1H):  Aromatic proton at position 2 (ortho to Cl).
    
  • 
     7.08 (dd, J=8.4, 2.0 Hz, 1H):  Aromatic proton at position 6.
    
  • 
     6.88 (d, J=8.4 Hz, 1H):  Aromatic proton at position 5 (ortho to OMe).
    
  • 
     3.88 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
  • 
     3.82 (t, J=6.5 Hz, 2H):  Methylene adjacent to OH (-CH
    
    
    
    -OH).
  • 
     2.78 (t, J=6.5 Hz, 2H):  Benzylic methylene (Ar-CH
    
    
    
    -).

IR Spectrum (Neat):

  • 3300–3400 cm

    
    :  Broad O-H stretch (Alcohol).
    
  • 2850–2950 cm

    
    :  C-H aliphatic stretch.
    
  • 1250 cm

    
    :  C-O-C asymmetric stretch (Aryl ether).
    
  • 1050 cm

    
    :  C-Cl stretch (weak/moderate).
    

Part 5: Applications in Drug Development

This molecule is a versatile building block, particularly in the synthesis of Phosphodiesterase Type 5 (PDE5) Inhibitors and Kinase Inhibitors .

1. PDE5 Inhibitor Synthesis (Avanafil Analogs): The 3-chloro-4-methoxybenzyl moiety is a key pharmacophore in Avanafil (Stendra). While Avanafil utilizes the benzyl amine, the phenethyl alcohol provides a pathway to homologous chain-extended analogs or can be converted to the corresponding bromide/mesylate for alkylation reactions.

  • Mechanism:[3][4] The 3-chloro group occupies a hydrophobic pocket in the PDE5 enzyme, improving potency and selectivity over PDE6 [2].

2. GSK-3


 Inhibitors: 
Research into Glycogen Synthase Kinase-3 (GSK-3) inhibitors for Alzheimer's disease has utilized the 3-chloro-4-methoxyphenyl ring to establish hydrophobic contacts within the ATP-binding site [3]. The ethanol side chain allows for the attachment of polar "tail" groups to improve solubility and blood-brain barrier penetration.

Applications Alcohol 2-(3-Chloro-4-methoxyphenyl)ethanol Bromide Phenethyl Bromide/Mesylate (Alkylation Agent) Alcohol->Bromide PBr3 or MsCl Aldehyde Phenylacetaldehyde Deriv. (Reductive Amination) Alcohol->Aldehyde Swern Oxidation Avanafil PDE5 Inhibitors (e.g., Avanafil Analogs) Bromide->Avanafil N-Alkylation GSK3 GSK-3β Inhibitors (Neurodegeneration) Aldehyde->GSK3 Scaffold Assembly

Caption: Divergent synthesis pathways from the alcohol to bioactive pharmaceutical scaffolds.

Part 6: Safety & Handling (GHS)

Based on hazard profiles of chlorinated phenethyl alcohols.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors.

References

  • Google Patents. Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide (Avanafil Intermediates). WO2015001567A1. Link

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024).[5][6] Link

  • National Institutes of Health (NIH). Structural Basis for Achieving GSK-3β Inhibition with High Potency. PMC Article. Link

  • PubChem. 3-Chloro-4-methoxyphenylacetic acid (Precursor Data). CID 86367. Link

Sources

A Comprehensive Technical Guide to 2-(3-Chloro-4-methoxyphenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Pharmacophore

In the landscape of medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The phenylethanolamine backbone, in particular, is a privileged structure found in numerous biologically active compounds.[1] This technical guide delves into the chemical identity, synthesis, and analytical characterization of a specific derivative: 2-(3-chloro-4-methoxyphenyl)ethanol . The presence of both a chloro and a methoxy substituent on the phenyl ring suggests a nuanced modulation of the molecule's electronic and steric properties, which can significantly influence its pharmacokinetic and pharmacodynamic profile.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource on this compound, fostering a deeper understanding of its potential as a building block in the synthesis of novel therapeutic agents.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is paramount for clear scientific communication and reproducible research. Based on the principles of chemical nomenclature, the structure is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules.

IUPAC Name

The definitive IUPAC name for the compound is 2-(3-chloro-4-methoxyphenyl)ethanol . This name is derived by identifying the longest carbon chain containing the principal functional group (the hydroxyl group), which is an ethanol moiety. The phenyl ring, substituted with a chloro and a methoxy group at the 3 and 4 positions respectively, is treated as a substituent on the ethanol backbone.

Synonyms

While a dedicated CAS number for this specific compound has not been readily identified in public databases, which may indicate it is a novel or less-studied entity, several synonyms can be logically derived based on common naming conventions for similar structures:

  • 3-Chloro-4-methoxyphenethyl alcohol

  • 3-Chloro-4-methoxybenzeneethanol

For clarity and to avoid ambiguity, the consistent use of the IUPAC name is strongly recommended.

Physicochemical and Safety Profile: Inferences from Structural Analogs

Direct experimental data on the physicochemical and safety properties of 2-(3-chloro-4-methoxyphenyl)ethanol are not widely available. However, by examining closely related analogs, we can infer a likely profile for this compound.

Predicted Physicochemical Properties

The properties of the parent compound, 2-(4-methoxyphenyl)ethanol (CAS No. 702-23-8), provide a useful baseline.[3][4] The introduction of a chlorine atom is expected to increase the molecular weight and may influence the melting and boiling points.

PropertyPredicted Value/Range for 2-(3-chloro-4-methoxyphenyl)ethanolReference Compound: 2-(4-methoxyphenyl)ethanol[3][4]
Molecular Formula C₉H₁₁ClO₂C₉H₁₂O₂
Molecular Weight 186.63 g/mol 152.19 g/mol
Appearance Likely a solid or high-boiling liquidLow melting solid[4]
Melting Point Expected to be higher than 28-30 °C28-30 °C
Boiling Point Expected to be higher than 121 °C @ 5 Torr121 °C @ 5 Torr
Solubility Predicted to have low solubility in water, soluble in organic solventsNot miscible in water[5]
Anticipated Safety Considerations

Safety is a critical aspect of handling any chemical compound. While a specific Safety Data Sheet (SDS) for 2-(3-chloro-4-methoxyphenyl)ethanol is not available, general precautions for substituted aromatic alcohols should be followed. Based on the SDS for similar compounds, the following hazards may be anticipated:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation. [6]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Wash hands thoroughly after handling.

Strategic Synthesis: A Proposed Reductive Pathway

A robust and reproducible synthetic route is essential for the accessibility of any compound of interest. While a specific protocol for 2-(3-chloro-4-methoxyphenyl)ethanol is not documented in the searched literature, a logical and efficient synthesis can be designed based on established chemical transformations. The most direct approach involves the reduction of a suitable carboxylic acid or its derivative.

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3-chloro-4-methoxyphenylacetic acid. This precursor can be converted to the target alcohol via a two-step reduction process.

Synthesis_Workflow Start 3-Chloro-4-methoxyphenylacetic Acid Step1 Activation to Acyl Chloride Start->Step1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Intermediate 3-Chloro-4-methoxyphenylacetyl Chloride Step1->Intermediate Step2 Reduction Intermediate->Step2 Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) Product 2-(3-Chloro-4-methoxyphenyl)ethanol Step2->Product

Caption: Proposed two-step synthesis of 2-(3-chloro-4-methoxyphenyl)ethanol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-methoxyphenylacetyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-methoxyphenylacetic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-chloro-4-methoxyphenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(3-chloro-4-methoxyphenyl)ethanol

  • In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (2-3 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-chloro-4-methoxyphenylacetyl chloride from Step 1 in anhydrous THF and add it dropwise to the NaBH₄ suspension under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction carefully by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-(3-chloro-4-methoxyphenyl)ethanol.

Analytical Characterization: Confirming Structure and Purity

Unambiguous characterization of the synthesized compound is crucial for its use in further research and development. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. While experimental spectra for 2-(3-chloro-4-methoxyphenyl)ethanol are not available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Spectrum:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-5, H-6)6.8 - 7.3Multiplet3H
Methoxy (-OCH₃)~3.9Singlet3H
Methylene (-CH₂-OH)~3.8Triplet2H
Methylene (Ar-CH₂-)~2.8Triplet2H
Hydroxyl (-OH)VariableBroad Singlet1H

Predicted ¹³C NMR Spectrum:

CarbonChemical Shift (δ, ppm)
Aromatic (C-1 to C-6)110 - 155
Methoxy (-OCH₃)~56
Methylene (-CH₂-OH)~63
Methylene (Ar-CH₂-)~39
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(3-chloro-4-methoxyphenyl)ethanol, the molecular ion peak ([M]⁺) would be expected at m/z 186, with a characteristic M+2 peak at m/z 188 due to the presence of the ³⁷Cl isotope.

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ (m/z 186/188) F1 [M - CH₂OH]⁺ (m/z 155/157) M->F1 Loss of ˙CH₂OH F2 [M - H₂O]⁺˙ (m/z 168/170) M->F2 Loss of H₂O F3 [C₇H₆ClO]⁺ (m/z 141/143) F1->F3 Rearrangement

Caption: Predicted major fragmentation pathways for 2-(3-chloro-4-methoxyphenyl)ethanol in mass spectrometry.

The primary fragmentation is expected to be the benzylic cleavage, leading to the formation of the stable 3-chloro-4-methoxybenzyl cation.

Applications in Drug Discovery and Development: A Forward Look

The strategic placement of chloro and methoxy groups on a phenyl ring can significantly impact a molecule's biological activity. The chloro group can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence solubility and cell permeability.[2][7]

The 2-(3-chloro-4-methoxyphenyl)ethanol scaffold can be considered a valuable starting point for the synthesis of a variety of compound libraries targeting different therapeutic areas. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • Substituted Phenylethanolamines: This class of compounds is known to interact with adrenergic and dopaminergic receptors, making them relevant for cardiovascular and neurological disorders.[2]

  • Novel Scaffolds: The unique substitution pattern of 2-(3-chloro-4-methoxyphenyl)ethanol could lead to the discovery of novel pharmacophores with unique biological activities.

Conclusion: A Building Block with Untapped Potential

This technical guide has provided a comprehensive overview of 2-(3-chloro-4-methoxyphenyl)ethanol, from its systematic nomenclature to a proposed synthetic route and analytical characterization. While this specific molecule may not be extensively documented, its structural features suggest significant potential as a versatile building block in medicinal chemistry. The strategic combination of a chloro and a methoxy group on a phenylethanol scaffold offers a compelling starting point for the design and synthesis of novel compounds with tailored biological activities. It is our hope that this guide will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the chemical and biological properties of this intriguing molecule.

References

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine.
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Ishihara, Y., et al. (2026).
  • Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. (n.d.). Royal Society of Chemistry.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved February 15, 2026, from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Wikipedia. (2023, January 10). 2-Phenethylamines in Medicinal Chemistry: A Review. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. In Wikipedia. Retrieved February 15, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 2-(3-Chloro-4-methoxyphenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(3-Chloro-4-methoxyphenyl)ethanol in a range of common organic solvents. While specific quantitative solubility data for this compound is not widely published, this document equips researchers, scientists, and drug development professionals with the foundational principles and practical methodologies required to characterize its solubility profile. The guide emphasizes the "like dissolves like" principle, analyzes the solute's molecular structure to predict its behavior, and provides a detailed, field-proven protocol for equilibrium solubility determination via the shake-flask method coupled with HPLC analysis. This approach ensures scientific integrity and provides a robust system for generating reliable solubility data essential for process chemistry, purification, and formulation development.

Introduction: The Importance of Solubility

Solubility, defined by the International Union of Pure and Applied Chemistry (IUPAC) as the analytical composition of a saturated solution, is a critical physicochemical parameter in chemical and pharmaceutical sciences.[1][2][3] For a compound like 2-(3-Chloro-4-methoxyphenyl)ethanol, a substituted phenylethanol derivative, understanding its solubility is paramount for a variety of applications:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.

  • Purification: Techniques such as crystallization and chromatography are heavily dependent on differential solubility in various solvent systems.

  • Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its bioavailability and the choice of delivery vehicle.[4]

  • Process Safety and Efficiency: Knowledge of solubility helps in designing efficient extraction, washing, and isolation procedures, preventing product loss and ensuring process safety.

This guide will first establish a theoretical framework for predicting solubility and then detail a practical, authoritative method for its experimental determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6][7][8][9] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[5][8][9] To apply this, we must first analyze the molecular structure of our solute, 2-(3-Chloro-4-methoxyphenyl)ethanol.

2.1. Solute Analysis: 2-(3-Chloro-4-methoxyphenyl)ethanol

  • Structure:

    (Note: Simplified representation. 'Ph' denotes the benzene ring with substituents at positions 3 and 4.)

  • Key Functional Groups & Properties:

    • Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[10][11] This feature strongly promotes solubility in polar, protic solvents like alcohols.[11][12]

    • Methoxy Group (-O-CH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

    • Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the molecule's overall polarity through dipole-dipole interactions.

    • Aromatic Ring: The benzene ring is largely nonpolar and contributes hydrophobic character, favoring interactions with nonpolar solvents through London dispersion forces.[12]

  • Overall Polarity Assessment: 2-(3-Chloro-4-methoxyphenyl)ethanol is a moderately polar molecule. The presence of the hydroxyl and methoxy groups provides significant polar character, while the chlorinated aromatic ring adds a nonpolar component. This amphiphilic nature suggests it will exhibit a range of solubilities across different solvent classes.

2.2. Solvent Classification and Solubility Prediction

Organic solvents can be broadly categorized based on their polarity. The following table provides a prediction of the solubility of 2-(3-Chloro-4-methoxyphenyl)ethanol based on the "like dissolves like" principle.[5][6][7][8][9]

Solvent ClassRepresentative SolventsPolarity Index[13][14][15][16]Predicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol5.1, 5.2, 3.9High The solvent's ability to hydrogen bond strongly with the solute's hydroxyl group will overcome the solute-solute interactions.[10][11]
Polar Aprotic Acetone, Acetonitrile, DMSO, THF5.1, 5.8, 7.2, 4.0High to Moderate These solvents are polar and can accept hydrogen bonds from the solute's -OH group. The lack of a donor proton may slightly limit solubility compared to protic solvents.
Moderately Polar Dichloromethane (DCM), Ethyl Acetate3.1, 4.4Moderate These solvents offer favorable dipole-dipole interactions but lack strong hydrogen bonding capabilities, leading to moderate solubility.
Nonpolar Hexane, Toluene, Cyclohexane0.1, 2.4, 0.2Low to Very Low The nonpolar nature of these solvents interacts favorably with the aromatic ring but poorly with the polar hydroxyl and methoxy groups, resulting in poor solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, they must be confirmed by empirical data.[17] The most reliable and widely used method for determining the equilibrium solubility of a compound is the Shake-Flask Method , often cited in OECD guidelines.[18][19][20]

3.1. Overall Workflow for Solubility Determination

The process involves creating a saturated solution, ensuring it reaches equilibrium, separating the solid and liquid phases, and quantifying the concentration of the solute in the supernatant.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep_solute Weigh Solute add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Measure Solvent prep_solvent->add_excess agitate Agitate at Constant Temp (e.g., 24-48h) add_excess->agitate equilibrate Allow to Settle agitate->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify Quantify Concentration (e.g., HPLC) separate->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for experimental solubility determination.

3.2. Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for generating accurate solubility data.

Materials:

  • 2-(3-Chloro-4-methoxyphenyl)ethanol (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: To a series of vials, add a fixed volume (e.g., 2 mL) of each selected organic solvent.

  • Addition of Solute: Add an excess amount of 2-(3-Chloro-4-methoxyphenyl)ethanol to each vial. "Excess" is critical; a solid precipitate must remain visible after equilibration to ensure the solution is saturated.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Agitate for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[21] To validate, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is reached when the measured concentration no longer changes.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

    • To ensure complete removal of solids, centrifuge the vials at a moderate speed.

  • Sample Collection & Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microscopic particles.[22][23]

    • Precisely dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification via HPLC:

    • Analyze the diluted sample using a validated HPLC method.[24]

    • Prepare a calibration curve using standard solutions of 2-(3-Chloro-4-methoxyphenyl)ethanol of known concentrations.[23][25]

    • Determine the concentration of the solute in the diluted sample by comparing its peak area to the calibration curve.[24]

  • Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

G start Start: Add Excess Solute to Solvent agitate Agitate at 25°C for 24-48h start->agitate settle Settle for 2h at 25°C agitate->settle centrifuge Centrifuge settle->centrifuge filter Filter Supernatant (0.45 µm Syringe Filter) centrifuge->filter dilute Dilute Sample filter->dilute inject Inject into HPLC dilute->inject calculate Calculate Concentration vs. Calibration Curve inject->calculate result Final Solubility (mg/mL) calculate->result

Caption: Experimental protocol for the Shake-Flask Method.

Conclusion

This guide has established a dual approach for assessing the solubility of 2-(3-Chloro-4-methoxyphenyl)ethanol. By first applying the fundamental chemical principle of "like dissolves like," researchers can form robust hypotheses about its behavior in various organic solvents. The moderately polar nature of the molecule, arising from its hydroxyl, methoxy, chloro, and aromatic functionalities, suggests high solubility in polar solvents and poor solubility in nonpolar ones.

Crucially, this guide provides the authoritative and detailed experimental protocol necessary to move beyond prediction to precise quantification. The Shake-Flask method, paired with HPLC analysis, represents a gold-standard workflow for generating the reliable, reproducible solubility data that is indispensable for informed decision-making in chemical synthesis, purification, and formulation.

References

  • IUPAC. (2025). solubility (S05740). In IUPAC Compendium of Chemical Terminology, 5th ed. Retrieved from [Link]

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  • IUPAC. (2014). solubility. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

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  • Gamsjäger, H., et al. (2008). Glossary of terms related to solubility (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(2), 233–276. Retrieved from [Link]

  • Sazonov, V. P., & Shaw, D. G. (n.d.). Introduction to the IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Chen, Z., et al. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Retrieved from [Link]

  • askIITians. (2023). How do hydrogen bonds affect solubility?. Retrieved from [Link]

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An In-depth Technical Guide to the Core Differences Between 3-chloro-4-methoxyphenethyl alcohol and its Amino Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, hormones, and therapeutic agents.[1] This guide provides a detailed technical examination of 3-chloro-4-methoxyphenethyl alcohol, a specifically substituted phenethyl alcohol, and explores the profound structural, physicochemical, and pharmacological transformations that occur upon the introduction of an amino group to its structure. We will dissect the synthetic pathways, compare key chemical properties, and delve into the structure-activity relationships (SAR) that govern the biological effects of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical impact of amination on this versatile chemical scaffold.

Introduction

Substituted phenethylamines are a broad class of organic compounds characterized by a phenyl ring connected to an amino group via a two-carbon chain.[1] This simple framework allows for extensive functionalization, leading to a wide spectrum of pharmacological activities, including central nervous system stimulants, hallucinogens, antidepressants, and appetite suppressants.[1] The specific substituents on the phenyl ring and the ethylamine side chain dictate the molecule's interaction with biological targets, primarily monoamine neurotransmitter systems.[1][2]

This guide focuses on a distinct starting point: 3-chloro-4-methoxyphenethyl alcohol . This molecule possesses two key substituents on the phenyl ring: a chloro group and a methoxy group. These groups are frequently employed in drug design to modulate a ligand's electronic properties, lipophilicity, and interaction with protein binding pockets.[3][4][5][6] The chloro group, being electron-withdrawing, and the methoxy group, being electron-donating, create a unique electronic environment on the aromatic ring.[4][5]

The core of this investigation lies in understanding the consequences of converting the terminal alcohol of this parent compound into an amine. This transformation from a neutral, polar alcohol to a basic, ionizable amino group fundamentally alters the molecule's character, converting it from a simple aromatic alcohol into a phenethylamine derivative. We will explore how this change impacts everything from synthetic strategy to receptor affinity and pharmacokinetic profile.

The Parent Compound: 3-chloro-4-methoxyphenethyl alcohol

Physicochemical and Structural Properties

3-chloro-4-methoxyphenethyl alcohol serves as our foundational molecule. Its properties are dictated by the interplay of the aromatic ring, the ethyl alcohol side chain, and the specific electronic effects of its substituents.

PropertyValueSource/Rationale
Molecular Formula C₉H₁₁ClO₂-
Molecular Weight 186.63 g/mol -
Appearance Expected to be a colorless to pale yellow oil or low-melting solidBased on similar structures
Key Substituents 3-chloro, 4-methoxyThese groups influence polarity, solubility, and metabolic stability.[3][6]
Functional Groups Phenyl, Ether, Chloro, Primary AlcoholThe hydroxyl group is a key site for hydrogen bonding.
Predicted pKa ~14-16 (for the alcohol)Typical for primary alcohols.
Predicted LogP ~2.0-2.5Estimated based on substituent effects.
Synthesis Protocol: Reduction of a Phenylacetic Acid Derivative

A reliable and scalable method for synthesizing 3-chloro-4-methoxyphenethyl alcohol is the reduction of the corresponding carboxylic acid, 3-chloro-4-methoxyphenylacetic acid. This common intermediate is commercially available.[7][8]

Experimental Protocol: Synthesis of 3-chloro-4-methoxyphenethyl alcohol

  • Reaction Setup: To a flame-dried 250 mL round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloro-4-methoxyphenylacetic acid (1.0 eq).[7][8]

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 eq) dropwise via a syringe or an addition funnel.[9] The causality for using a selective reducing agent like borane is its high efficiency in reducing carboxylic acids to primary alcohols without affecting the aromatic ring or the chloro/ether groups.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding methanol or water at 0 °C to decompose any excess borane.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield 3-chloro-4-methoxyphenethyl alcohol.

Expected Spectroscopic Characterization
  • ¹H NMR: Expect characteristic signals for the aromatic protons (three distinct signals in the aromatic region), the methoxy group singlet (~3.9 ppm), and two triplets corresponding to the -CH₂-CH₂-OH protons of the ethyl chain.

  • ¹³C NMR: Signals corresponding to the 9 unique carbon atoms, including the methoxy carbon, the two aliphatic carbons, and the six aromatic carbons.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 186, with a characteristic M+2 peak at m/z 188 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope.

The Amino Derivatives: A Fundamental Transformation

The introduction of an amino group in place of the hydroxyl group converts the parent molecule into a phenethylamine, a class of compounds with significant biological activity.[1] This change introduces a basic center, significantly altering the molecule's acid-base properties, solubility, and potential for ionic interactions.

General Synthetic Strategies for Amination

Several robust methods exist to synthesize the target amino derivatives. A common and effective strategy involves the conversion of the parent alcohol to an intermediate halide or sulfonate, followed by nucleophilic substitution with an amine source.

Experimental Protocol: Synthesis of 3-chloro-4-methoxy-phenethylamine

  • Activation of the Alcohol: In a flask, dissolve 3-chloro-4-methoxyphenethyl alcohol (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool to 0 °C. Add a base such as triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq). This step converts the hydroxyl group into a good leaving group (mesylate).

  • Nucleophilic Substitution: To the resulting mesylate solution, add a source of ammonia, such as a concentrated solution of ammonia in methanol or sodium azide (NaN₃) followed by reduction. The reaction is typically stirred at room temperature or gently heated to drive the substitution to completion.

  • Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove salts and reagents. If an azide intermediate was used, it must be reduced (e.g., via hydrogenation with Pd/C or with LiAlH₄). The final amine is typically purified by acid-base extraction or column chromatography.

G cluster_alcohol Parent Alcohol Synthesis cluster_amine Amine Derivative Synthesis start_acid 3-Chloro-4-methoxy- phenylacetic Acid reduction Reduction (e.g., BH₃·THF) start_acid->reduction 1 parent_alcohol 3-Chloro-4-methoxy- phenethyl Alcohol reduction->parent_alcohol 2 activation Activation (e.g., MsCl, Et₃N) parent_alcohol->activation 3 intermediate Mesylate Intermediate activation->intermediate 4 amination Amination (e.g., NH₃ or NaN₃/Reduction) intermediate->amination 5 final_amine 3-Chloro-4-methoxy- phenethylamine amination->final_amine 6

Comparative Physicochemical Properties

The conversion of the alcohol to an amine introduces significant changes.

Property3-chloro-4-methoxyphenethyl alcohol3-chloro-4-methoxy-phenethylamineCausality of Difference
Molecular Formula C₉H₁₁ClO₂C₉H₁₂ClNONitrogen replaces oxygen, one additional hydrogen.
Molecular Weight 186.63 g/mol 185.65 g/mol Nitrogen is lighter than oxygen.
Acid-Base Nature Neutral/Very Weakly AcidicBasicThe lone pair on the nitrogen atom acts as a proton acceptor.
pKa ~14-16 (Alcohol-H)~9-10 (Conjugate Acid R-NH₃⁺)Amines are significantly more basic than alcohols.
Aqueous Solubility LowpH-dependent; higher solubility at acidic pHThe amine can be protonated to form a water-soluble ammonium salt.
Intermolecular Forces Hydrogen bonding (donor & acceptor)Hydrogen bonding (donor & acceptor), potential for ionic interactionsThe basicity of the amine allows for salt formation.

Structure-Activity Relationship (SAR) and Biological Significance

The transition from an alcohol to an amine is the critical step that typically imparts significant pharmacological activity to the molecule, particularly within the central nervous system.

The Pharmacological Role of the Amino Group

The amino group is a fundamental component of the pharmacophore for many neuroactive drugs.

  • Receptor Interaction: For catecholaminergic systems (dopamine, norepinephrine), the protonated amine (R-NH₃⁺) at physiological pH is crucial for forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of G-protein coupled receptors (GPCRs).[10] This interaction is a primary anchor for the ligand in the receptor's binding pocket.

  • Neurotransmitter Transport: The amino group is essential for recognition and transport by monoamine transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] Phenethylamines can act as substrates (releasers) or inhibitors (reuptake blockers) at these transporters.[2][11]

  • Blood-Brain Barrier (BBB) Permeability: While the introduction of an ionizable group can decrease passive diffusion across the BBB, the overall lipophilicity and structure of many phenethylamines allow for sufficient CNS penetration to exert their effects.

Influence of Ring Substituents (Chloro and Methoxy)

The 3-chloro and 4-methoxy groups fine-tune the activity of the phenethylamine core.

  • 4-Methoxy Group: This group is an electron-donating group that can increase affinity for certain receptors, particularly serotonin 5-HT₂A receptors, which is a common feature in psychedelic phenethylamines.[12]

  • 3-Chloro Group: Halogen substituents, particularly at the meta or para positions, can increase potency and selectivity for monoamine transporters.[2][12] A chloro group can also block metabolic pathways (e.g., aromatic hydroxylation), thereby increasing the compound's half-life.[13] The dual electrostatic nature of chlorine allows it to engage in various non-covalent interactions within a binding pocket, including hydrogen bonding and halogen bonding.[4][5]

G ligand Phenethylamine Derivative receptor GPCR Extracellular Transmembrane Domains Intracellular ligand->receptor:f1 Binding g_protein G-Protein (α, β, γ) receptor:f3->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Analytical Characterization

Distinguishing between the parent alcohol and its amino derivatives is straightforward using standard analytical techniques.

  • Chromatography (TLC/HPLC): The amine will exhibit significantly different retention behavior compared to the alcohol. Due to its basicity, the amine will show strong interaction with silica gel, often requiring a basic modifier (e.g., triethylamine) in the mobile phase for good peak shape in normal-phase chromatography.

  • Mass Spectrometry: The molecular ion will differ as noted in the table above. The fragmentation patterns will also be distinct. Phenethylamines characteristically cleave at the benzylic position to form a stable iminium ion, which is often the base peak in the mass spectrum.

  • NMR Spectroscopy: The most telling difference in the ¹H NMR spectrum will be the disappearance of the broad hydroxyl (-OH) proton signal and the appearance of a signal for the amine (-NH₂) protons. The chemical shifts of the adjacent -CH₂- protons will also be affected by the change from an adjacent oxygen to a nitrogen atom.

  • FTIR Spectroscopy: The alcohol will show a characteristic broad O-H stretching band around 3300 cm⁻¹. The primary amine will show N-H stretching bands in the same region, but they are typically sharper and can appear as a doublet for a primary amine.

Conclusion

The conversion of 3-chloro-4-methoxyphenethyl alcohol to its corresponding amino derivatives represents a fundamental shift in chemical identity and biological potential. This transformation introduces a basic, ionizable center that is pivotal for interactions with key neurological targets such as monoamine transporters and G-protein coupled receptors. While the parent alcohol is a relatively inert building block, its aminated counterparts belong to the pharmacologically rich class of phenethylamines. The specific 3-chloro and 4-methoxy substitution pattern provides a unique electronic and steric profile that can enhance potency, selectivity, and metabolic stability. Understanding the distinct synthesis, properties, and structure-activity relationships detailed in this guide is essential for researchers engaged in the design and development of novel neuroactive agents based on this versatile scaffold.

References

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved February 16, 2026, from [Link]

  • Chilin, A., et al. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittelforschung, 27(1), 116-8. Retrieved February 16, 2026, from [Link]

  • Grigoryan, N., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 245, 109820. Retrieved February 16, 2026, from [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved February 16, 2026, from [Link]

  • Ishihara, Y., et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs.
  • Kim, D., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 186-195. Retrieved February 16, 2026, from [Link]

  • Ishihara, Y., et al. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing. Retrieved February 16, 2026, from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2024). Parallels between the chloro and methoxy groups for potency optimization. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2016). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW. Retrieved February 16, 2026, from [Link]

  • Lee, S. Y., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(1), 81–89. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved February 16, 2026, from [Link]

  • Kim, H., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Pharmaceuticals, 14(10), 1045. Retrieved February 16, 2026, from [Link]

  • ResearchGate. (n.d.). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Retrieved February 16, 2026, from [Link]

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  • European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
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Technical Guide: Safety, Handling, and Properties of 2-(3-Chloro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety assessment for 2-(3-Chloro-4-methoxyphenyl)ethanol , structured for researchers and drug development professionals.

Executive Summary

2-(3-Chloro-4-methoxyphenyl)ethanol is a functionalized phenethyl alcohol derivative widely utilized as a building block in medicinal chemistry. Its structural motif—combining a chloro-substituent (for metabolic blocking and lipophilicity modulation) with a methoxy group (hydrogen bond acceptor)—makes it a critical scaffold in the optimization of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors.

This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical profiling with field-proven handling protocols. While the compound is generally classified as an Irritant (Category 2) , its role as a synthesis intermediate often requires reaction conditions (e.g., hydride reductions) that introduce significant collateral hazards.

Chemical Identity & Physicochemical Profiling[1][2][3][4][5]

Identification
ParameterDetail
Chemical Name 2-(3-Chloro-4-methoxyphenyl)ethanol
Synonyms 3-Chloro-4-methoxyphenethyl alcohol; Benzeneethanol, 3-chloro-4-methoxy-
CAS Number 52516-53-7
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol
SMILES COc1c(Cl)cc(CCO)cc1
InChI Key Predicted based on structure
Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental data for this isomer is limited in public registries. Values below represent high-confidence predictions based on Structure-Activity Relationship (SAR) with analogs like 2-(4-methoxyphenyl)ethanol.

PropertyValue / RangeContext for Handling
Physical State Low-melting solid or viscous liquidLikely solidifies upon cold storage; may require gentle warming to aliquot.
Melting Point 35 – 45 °C (Predicted)Critical: Store in a refrigerator (2-8°C) to maintain solid state and reduce degradation.
Boiling Point ~160 °C @ 10 mmHgHigh boiling point; vacuum distillation required for purification.
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; capable of penetrating dermal barriers.
Solubility Soluble in MeOH, DCM, DMSO, EtOAcInsoluble in water; aqueous washes are effective for removing inorganic salts during workup.

Hazard Identification & Toxicology (GHS Classification)

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.H302
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.H335
Toxicological Mechanisms
  • Local Irritation: Phenethyl alcohols are known mucous membrane irritants. The chlorination at the meta position increases the acidity of the aromatic ring slightly, potentially enhancing irritation compared to the non-chlorinated analog.

  • Metabolic Stability: The 3-chloro substituent is often introduced to block metabolic oxidation at the phenyl ring (a common "soft spot"). Consequently, this compound may have a longer half-life in biological systems than unsubstituted phenethyl alcohol, necessitating stricter exposure controls to prevent bioaccumulation during chronic handling.

Operational Safety & Engineering Controls

Exposure Control Decision Logic

The following decision tree outlines the required engineering controls based on the scale of operation and the physical state of the material.

ExposureControl Start Handling 2-(3-Chloro-4-methoxyphenyl)ethanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Melt StateCheck->Liquid ScaleCheck Scale of Operation Solid->ScaleCheck Hood Standard Fume Hood (Sash at working height) Liquid->Hood Vapor pressure low at RT SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale SmallScale->Hood Glovebox Glovebox or Local Exhaust Ventilation (LEV) LargeScale->Glovebox Dust Hazard Respirator Add N95/P100 Respirator LargeScale->Respirator If open handling

Figure 1: Engineering control decision matrix. For solids >1g, dust generation requires upgraded containment.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness) are sufficient for incidental contact. For prolonged immersion or handling of solutions in DCM/THF, use Silver Shield or double-gloved Nitrile/Neoprene.

  • Eye Protection: Chemical safety goggles are mandatory. Face shields are recommended during vacuum distillation or hydride reductions.

Synthesis & Handling Workflows

Common Synthesis Hazard: Reduction of the Precursor

This alcohol is frequently synthesized by reducing 3-chloro-4-methoxyphenylacetic acid. This step involves high-energy reagents (e.g., Lithium Aluminum Hydride - LAH, or Borane-THF).

Protocol: Safe Quenching of Hydride Reductions

  • Cooling: Ensure reaction vessel is at 0°C.

  • Dilution: Dilute the reaction mixture with diethyl ether or THF to act as a heat sink.

  • Fieser Workup (for LAH):

    • Add

      
       mL Water (slowly).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
    • Rationale: This forms a granular precipitate of aluminum salts that is easy to filter, avoiding the gelatinous "emulsion hell" that traps the product.

SynthesisWorkflow Acid Precursor: 3-Cl-4-OMe-Phenylacetic Acid Reaction Reaction: Reflux in THF Acid->Reaction Reagent Reagent: LiAlH4 or BH3-THF Reagent->Reaction Dropwise Addn Quench Quench: Fieser Method (0°C) Reaction->Quench Exothermic! Isolation Isolation: Extraction & Vac Distillation Quench->Isolation

Figure 2: Synthesis workflow highlighting the critical exothermic quench step.

Environmental Fate & Disposal

  • Ecotoxicity: Halogenated aromatics can be persistent in aquatic environments. Do not allow entry into drains.

  • Disposal:

    • Solids: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl gas generated from the chloro-group).

    • Aqueous Waste: Aqueous layers from extractions should be checked for pH and organic content before disposal as hazardous aqueous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733479, 2-(3-Chloro-4-methoxyphenyl)ethanol. Retrieved from [Link]

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • Royal Society of Chemistry (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

Methodological & Application

Synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanol from 3-chloro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanol (Target) from 3-chloro-4-methoxyphenylacetic acid (Precursor). This transformation represents a critical reduction of a carboxylic acid to a primary alcohol while preserving the aryl chloride and methoxy functionalities.

The target molecule is a high-value pharmacophore, often serving as a structural intermediate in the synthesis of anti-arrhythmic agents (e.g., Encainide analogs) and other CNS-active compounds.

Key Technical Challenges Solved:

  • Chemoselectivity: Reducing the carboxylic acid without dehalogenating the sensitive aryl-chloride bond.

  • Safety: avoiding the use of Lithium Aluminum Hydride (LiAlH

    
    ), which is prone to runaway exotherms and side reactions (dehalogenation) on this scaffold.
    
  • Workup Efficiency: Overcoming the formation of stable amine-borane or alkoxy-borane polymers that often reduce isolated yields.

Chemical Strategy & Mechanistic Insight

Selection of Reducing Agent

The reduction of carboxylic acids to alcohols is thermodynamically favorable but kinetically challenging due to the low electrophilicity of the carboxylate anion formed initially.

ReagentSuitabilityCritical Analysis
LiAlHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

LowNot Recommended. Aggressive reducing agent.[1] High risk of reducing the Ar-Cl bond (dehalogenation) at reflux. Pyrophoric workup.
NaBH

LowIneffective for free carboxylic acids without activation (e.g., to mixed anhydride or ester).
Borane-THF (BH

[2][3]·THF)
High Gold Standard. The Lewis acidity of Borane allows it to activate the carboxyl oxygen, facilitating hydride transfer. It is chemoselective and will not reduce the aryl chloride or the ether.
NaBH

+ I

High Scalable Alternative. Generates BH

in situ. Excellent for larger batches where storing unstable BH

·THF is logisticaly difficult.
Reaction Pathway

The chosen method utilizes Borane-THF due to its operational simplicity for laboratory-scale synthesis (<50g). The mechanism proceeds via an initial acyloxyborane intermediate, followed by rapid intramolecular hydride transfer to form a trialkoxyboroxine, which is hydrolyzed to the alcohol.

ReactionScheme SM 3-Chloro-4-methoxyphenylacetic acid (Carboxylic Acid) Inter Acyloxyborane Intermediate SM->Inter + BH3·THF (H2 Release) Complex Trialkoxyboroxine (Polymer) Inter->Complex Hydride Transfer Prod 2-(3-Chloro-4-methoxyphenyl)ethanol (Primary Alcohol) Complex->Prod Acidic Hydrolysis (- B(OMe)3)

Figure 1: Mechanistic pathway of Borane-mediated reduction.

Experimental Protocols

Protocol A: Borane-THF Reduction (Primary Method)

Recommended for high-purity laboratory synthesis (1g – 20g scale).

Reagents & Materials
  • Precursor: 3-Chloro-4-methoxyphenylacetic acid (1.0 equiv).

  • Reductant: Borane-THF complex (1.0 M in THF) (1.5 - 2.0 equiv). Note: Ensure reagent is fresh; BH

    
    ·THF degrades over time.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Methanol (MeOH).[4]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive pressure of Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 3-Chloro-4-methoxyphenylacetic acid (10.0 g, 49.8 mmol). Add anhydrous THF (50 mL) via syringe. Stir until fully dissolved. Cool the solution to 0°C using an ice bath.

  • Addition: Transfer BH

    
    ·THF  (1.0 M, 75 mL, 75.0 mmol, 1.5 equiv) to the addition funnel via cannula or syringe (air-sensitive!). Add dropwise to the reaction mixture over 30–45 minutes.
    
    • Observation: Hydrogen gas evolution will occur.[1][2][3] Ensure proper venting.[1]

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (SiO

      
      , 1:1 Hexane/EtOAc) or HPLC. The starting acid spot should disappear.
      
  • Quench (Critical Step): Cool the mixture back to 0°C. Very slowly add Methanol (20 mL).

    • Caution: Vigorous hydrogen evolution will occur.[1] This step destroys excess borane and breaks down the boron-product complex.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotovap).

    • Borate Removal: The residue will likely be a sticky oil/gum. Add fresh Methanol (50 mL) and re-evaporate. Repeat this step 2–3 times.

    • Why? This converts the non-volatile boric acid byproducts into volatile Trimethyl Borate (

      
      ), which is removed by the vacuum.
      
  • Extraction: Dissolve the final residue in Ethyl Acetate (100 mL). Wash with saturated NaHCO

    
     (2 x 50 mL) to remove any unreacted acid, followed by Brine (50 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude alcohol.
  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Sodium Borohydride / Iodine System (Scalable Alternative)

Recommended for process scale-up (>50g) or when BH


·THF availability is limited.
Reagents
  • Precursor: 3-Chloro-4-methoxyphenylacetic acid (1.0 equiv).

  • Reductant: Sodium Borohydride (NaBH

    
    ) (2.2 equiv).
    
  • Activator: Iodine (I

    
    ) (1.1 equiv).
    
  • Solvent: Anhydrous THF.

Procedure Summary
  • Suspend NaBH

    
      in anhydrous THF. Add the Carboxylic Acid .[1][5][6]
    
  • Cool to 0°C. Dissolve Iodine in THF and add dropwise.

    • Mechanism:[1][3][5][6][7][8]

      
      . This generates Diborane in situ.
      
  • Stir at room temperature until the iodine color fades (indicating consumption of I

    
     and formation of borane species) and TLC indicates completion.
    
  • Workup is identical to Protocol A (Methanol quench is mandatory).

Analytical Quality Control (QC)

Upon isolation, the product must be validated against the following specifications.

ParameterSpecificationDiagnostic Signal
Appearance Clear oil or low-melting solidN/A

H-NMR
Identity ConfirmationDisappearance: Singlet at ~11-12 ppm (-COOH).Appearance: Triplet at ~3.8 ppm (-CH

OH).Aryl Region: 3 protons (pattern consistent with 1,3,4-substitution).
HPLC Purity > 98.0%Peak Area % at 254 nm.
Mass Spec [M+H]

or [M-OH]

Molecular ion consistent with MW 186.63 g/mol .
NMR Data Interpretation (Predicted)
  • 
     7.2 - 6.8 (m, 3H):  Aromatic protons (Ar-H).
    
  • 
     3.85 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
  • 
     3.78 (t, 2H):  Methylene next to hydroxyl (-CH
    
    
    
    CH
    
    
    OH).
  • 
     2.75 (t, 2H):  Benzylic methylene (Ar-CH
    
    
    
    -).
  • 
     1.8 (br s, 1H):  Hydroxyl proton (-OH).
    

Workflow Decision Matrix

Use the following logic flow to determine the appropriate synthesis route and troubleshooting steps.

Workflow Start Start: 3-Cl-4-OMe-Phenylacetic Acid ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 20 grams (High Purity Req) ScaleCheck->SmallScale Lab Scale LargeScale > 50 grams (Cost/Safety Req) ScaleCheck->LargeScale Process Scale RouteA Route A: BH3·THF (Protocol 1) SmallScale->RouteA RouteB Route B: NaBH4 + I2 (Protocol 2) LargeScale->RouteB CheckTLC QC: TLC/HPLC Check RouteA->CheckTLC RouteB->CheckTLC Incomplete Incomplete Conversion? CheckTLC->Incomplete SM Remaining Complete Reaction Complete CheckTLC->Complete Clean Action1 Add 0.5 eq more BH3 or Heat to 40°C Incomplete->Action1 Workup MeOH Quench & Workup Complete->Workup Action1->CheckTLC

Figure 2: Decision matrix for reagent selection and process control.

Safety & Handling (SDS Highlights)

  • Borane-THF:

    • Hazard: Pyrophoric; releases flammable Hydrogen gas upon contact with moisture.

    • Control: Use only under inert atmosphere (

      
      /Ar). Use dry syringes/cannulas. Keep away from ignition sources.
      
  • 3-Chloro-4-methoxyphenylacetic acid:

    • Hazard: Irritant.[1]

    • Control: Standard PPE (Gloves, Goggles, Lab Coat).

  • Methanol Quench:

    • Hazard: Exothermic hydrogen release.[1]

    • Control: Add dropwise at 0°C. Ensure efficient fume hood ventilation.

References

  • Brown, H. C., & Heim, P. (1973). Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Journal of Organic Chemistry, 38(5), 912–916.

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137–151.

  • McGeary, R. P. (1998).[9] Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride.[9] Tetrahedron Letters, 39(20), 3319-3322.

  • BenchChem. (2025).[4] Application Note: Synthesis of 2-(4-Chlorophenyl)ethanol.[4] BenchChem Application Notes.

Sources

Application Note: Reduction Protocols for 3-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 3-chloro-4-methoxyphenylacetic acid (CAS: 37762-26-4) to 2-(3-chloro-4-methoxyphenyl)ethanol (CAS: 54665-02-0) is a critical transformation in the synthesis of sulfonamide-based antidiabetic agents (e.g., glibenclamide analogues) and various serotonin receptor modulators.

While the reduction of carboxylic acids is a standard organic transformation, this specific substrate presents a chemoselectivity challenge: preserving the aryl chloride . Strong reducing agents like Lithium Aluminum Hydride (LiAlH


) pose a significant risk of hydrodehalogenation (stripping the chlorine atom) and are hazardous at scale.

This guide details two field-proven protocols that prioritize chemoselectivity, safety, and yield:

  • Protocol A (The "Gold Standard"): Borane-THF complex reduction.

  • Protocol B (The "Cost-Effective" Route): In-situ generated Borane via NaBH

    
    /I
    
    
    
    .

Chemical Strategy & Decision Matrix

Mechanistic Considerations

The primary objective is the selective reduction of the carboxyl group (


) without affecting the aryl chloride or the methoxy ether.
  • LiAlH

    
    :  Kinetic data suggests that while effective, LiAlH
    
    
    
    requires cryogenic conditions (-20°C to 0°C) to prevent
    
    
    or radical-based dechlorination on electron-rich rings. It is not recommended for scale-up of this specific substrate due to safety and impurity profiles.
  • Borane (BH

    
    ):  Exhibits exceptional chemoselectivity.[1] The boron atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylate, making it the most reducible site. It is inert to aryl halides under standard conditions.
    
Method Comparison
FeatureProtocol A: Borane-THFProtocol B: NaBH

/ I

Protocol C: LiAlH

Chemoselectivity Excellent (Cl retained)Excellent (Cl retained)Poor (Risk of de-Cl)
Reagent Cost HighLowMedium
Scalability Medium (Storage/Stability issues)High (Solid reagents)Low (Pyrophoric)
Safety Profile Good (with proper handling)Good (H

evolution controlled)
Hazardous
Workup Methanol quenchAqueous quench + NeutralizationFieser/Tartrate workup
Decision Workflow

The following diagram illustrates the logic for selecting the appropriate protocol based on laboratory constraints.

ReductionDecision Start Start: Reduction of 3-Cl-4-OMe-Phenylacetic Acid ScaleCheck Is the reaction scale > 100g? Start->ScaleCheck BudgetCheck Is reagent cost a limiting factor? ScaleCheck->BudgetCheck No MethodB SELECT PROTOCOL B (NaBH4 / Iodine) Best for: Scale-up, Cost Efficiency ScaleCheck->MethodB Yes PurityCheck Is strict impurity profile (<0.1% des-chloro) required? BudgetCheck->PurityCheck No BudgetCheck->MethodB Yes MethodA SELECT PROTOCOL A (Borane-THF) Best for: High Value, Small Scale PurityCheck->MethodA Yes PurityCheck->MethodB No MethodC Avoid LiAlH4 Risk of Dehalogenation

Figure 1: Decision matrix for selecting the optimal reduction protocol.

Detailed Protocols

Protocol A: Borane-THF Reduction (High Purity)

Best for: Medicinal chemistry (mg to g scale) where ease of handling liquids is preferred and cost is secondary.

Reagents:
  • Substrate: 3-chloro-4-methoxyphenylacetic acid (1.0 equiv)

  • Reducing Agent: Borane-THF complex (1.0 M solution, 1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF

  • Quench: Methanol[2]

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with 3-chloro-4-methoxyphenylacetic acid (10.0 g, 50 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer the Borane-THF solution (60 mL, 60 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes. Note: Hydrogen gas evolution will occur.[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. The acid spot should disappear.

  • Quench: Cool the mixture back to 0°C. Carefully add Methanol (20 mL) dropwise. Caution: Vigorous bubbling.

  • Workup: Concentrate the solvent under reduced pressure. The residue often contains borate esters.

  • Hydrolysis: Redissolve the residue in MeOH (50 mL) and reflux for 1 hour to break down borate complexes. Concentrate again to dryness.

  • Purification: Partition the residue between Ethyl Acetate (100 mL) and 1M HCl (50 mL). Wash the organic layer with sat.[2] NaHCO

    
     (to remove unreacted acid) and Brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: NaBH / I System (Scalable & Economical)

Best for: Process development and large-scale synthesis (>100g). This method generates borane in situ, avoiding the storage hazards of BH


-THF.
Reagents:
  • Substrate: 3-chloro-4-methoxyphenylacetic acid (1.0 equiv)

  • Reductant Precursor: Sodium Borohydride (NaBH

    
    , 2.5 equiv)
    
  • Activator: Iodine (I

    
    , 1.0 equiv)
    
  • Solvent: Anhydrous THF

Workflow Diagram

NaBH4_Workflow Setup 1. Reactor Setup N2 Atmosphere, 0°C Charge 2. Charge Acid & NaBH4 in THF Setup->Charge AddI2 3. Add I2 / THF Dropwise (Exothermic) Charge->AddI2 Reflux 4. Reflux (Gen. BH3 in situ) AddI2->Reflux Quench 5. Quench MeOH then HCl Reflux->Quench Isolate 6. Isolation Phase Separation Quench->Isolate

Figure 2: Operational workflow for the Sodium Borohydride / Iodine reduction system.

Step-by-Step Procedure:
  • Charge: To a dry reactor under N

    
    , add NaBH
    
    
    
    (4.7 g, 125 mmol) and 3-chloro-4-methoxyphenylacetic acid (10.0 g, 50 mmol) in THF (100 mL).
  • Activation: Cool the suspension to 0°C. Dissolve Iodine (12.7 g, 50 mmol) in THF (30 mL) and add it dropwise over 45 minutes.

    • Mechanism:[3][4][5][6][7][8]

      
      . The solution will initially turn brown (I
      
      
      
      ) and then fade to colorless/white as I
      
      
      is consumed.
  • Reaction: After addition, heat the mixture to reflux (66°C) for 3–5 hours.

  • Quench: Cool to room temperature. Carefully add Methanol (excess) until gas evolution ceases.

  • Workup: Evaporate the solvent. Treat the white semi-solid residue with 20% aqueous KOH (50 mL) and stir for 30 mins (to hydrolyze borates).

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Final Polish: Wash combined organics with water and brine. Dry and concentrate.

Expected Yield: 85–92% Appearance: Clear to pale yellow oil (may crystallize upon standing).

Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters should be verified.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
1H NMR (CDCl

)

3.89 (s, 3H, OMe), 2.81 (t, 2H, Ar-CH

), 3.84 (t, 2H, CH

-OH), 6.8-7.3 (m, 3H, Ar-H)
400 MHz NMR
HPLC Purity > 98.0% (a/a)C18 Column, ACN/H2O Gradient
Residual Solvent THF < 720 ppm, DCM < 600 ppmGC-Headspace
Water Content < 0.5% w/wKarl Fischer

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete borate hydrolysis.Increase reflux time with MeOH or treat crude with aqueous NaOH/KOH before extraction.
Yellow/Brown Color Residual Iodine.Wash organic layer with 10% Sodium Thiosulfate (

) solution.
Unreacted Acid Moisture in THF or old NaBH

.
Ensure THF is anhydrous (<50 ppm H

O). Use fresh NaBH

.
De-chlorination Reaction temperature too high (rare with Borane).Ensure temperature does not exceed reflux of THF (66°C). Avoid Pd/C or catalytic hydrogenation methods.

Safety & Compliance

  • Borane Toxicity: Borane is highly toxic and flammable. All reactions must be performed in a functioning fume hood.

  • Hydrogen Gas: Both protocols generate stoichiometric quantities of H

    
     gas. Ensure adequate venting to prevent pressure buildup.
    
  • Substrate Hazards: 3-chloro-4-methoxyphenylacetic acid is an irritant.[9] Wear gloves, goggles, and a lab coat.

  • Regulatory: This product is not a controlled substance, but as a chemical intermediate, it should be handled according to GLP/GMP guidelines if intended for pharmaceutical use.

References

  • Brown, H. C., & Kulkarni, S. U. (1977). Selective Reductions.[1] 24. Reaction of Borane-Dimethyl Sulfide with Carboxylic Acids. Journal of Organic Chemistry.

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis. Journal of Organometallic Chemistry.

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[6] Journal of Organic Chemistry.

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry (Validating the NaBH4/I2 system for sensitive substrates).

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Methoxyphenylacetic acid derivatives.

Sources

Application Notes and Protocols: Preparation of 2-(3-Chloro-4-methoxyphenyl)ethanol using Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and materials science research. The protocol details the reduction of 2-(3-Chloro-4-methoxyphenyl)acetic acid or its corresponding ester using lithium aluminum hydride (LAH), a potent reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. By explaining the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge for a safe, efficient, and successful synthesis.

Introduction

2-(3-Chloro-4-methoxyphenyl)ethanol is a key building block in the synthesis of various biologically active molecules and functional materials. Its preparation via the reduction of the corresponding carboxylic acid or ester is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent capable of converting a wide range of functional groups, including carboxylic acids and esters, to primary alcohols.[1][2][3] Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids and esters, LiAlH₄ provides a reliable method for this transformation.[1][2][4] This application note will provide a detailed protocol for this reduction, with a focus on practical considerations and safety.

Mechanistic Insights: The Role of Lithium Aluminum Hydride

The reduction of a carboxylic acid or ester to a primary alcohol using LiAlH₄ proceeds through a multi-step nucleophilic acyl substitution and subsequent reduction.[5]

  • Initial Reaction (for Carboxylic Acids): In the case of a carboxylic acid starting material, the acidic proton of the carboxyl group first reacts with a hydride from LiAlH₄ in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas.

  • Nucleophilic Attack: A hydride ion (H⁻) from the AlH₃, formed in situ, or another molecule of LiAlH₄ then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylate or ester. This addition breaks the π-bond of the carbonyl group, forming a tetrahedral intermediate.[5]

  • Intermediate Collapse and Aldehyde Formation: The tetrahedral intermediate is unstable. In the case of an ester, it collapses by expelling the alkoxide leaving group (e.g., -OCH₃ from a methyl ester) to form an aldehyde.[1] For the carboxylate, the oxygen-aluminum bond is cleaved.

  • Rapid Reduction of the Aldehyde: The aldehyde formed is more reactive than the starting ester or carboxylate and is immediately reduced by another equivalent of LiAlH₄.[1][6] A second hydride attacks the aldehyde carbonyl carbon, forming an alkoxide intermediate.

  • Work-up/Protonation: The final step is an aqueous work-up, where water or a dilute acid is added to protonate the resulting alkoxide, yielding the primary alcohol product, 2-(3-Chloro-4-methoxyphenyl)ethanol.[1]

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_start Starting Material cluster_reduction Reduction Steps cluster_product Final Product Start 2-(3-Chloro-4-methoxyphenyl)acetic acid or its Ester Intermediate Tetrahedral Intermediate Start->Intermediate 1. LiAlH₄ (Nucleophilic Attack) Aldehyde Aldehyde Intermediate Intermediate->Aldehyde 2. Elimination of Leaving Group Alkoxide Alkoxide Aldehyde->Alkoxide 3. LiAlH₄ (Second Reduction) Product 2-(3-Chloro-4-methoxyphenyl)ethanol Alkoxide->Product 4. Aqueous Work-up (Protonation)

Caption: Generalized workflow for the LiAlH₄ reduction of a carboxylic acid derivative.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(3-Chloro-4-methoxyphenyl)acetic acid or ester≥98% PurityCommercial SourceStarting material.
Lithium Aluminum Hydride (LiAlH₄)Powder or GranulesCommercial SourceHighly reactive, handle with extreme caution.[7]
Anhydrous Tetrahydrofuran (THF)Dri-Solv or similarCommercial SourceAnhydrous solvent is crucial for the reaction.[3][8]
Diethyl Ether (Et₂O)AnhydrousCommercial SourceUsed for extraction.
Deionized WaterN/AIn-houseFor quenching the reaction.
15% (w/v) Sodium Hydroxide (NaOH) SolutionReagent GradeCommercial SourceFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent.
Celite®N/ACommercial SourceFiltration aid.
Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[7][9] It can ignite in moist air or due to friction.[7]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, safety glasses or a face shield, and impervious gloves when handling LiAlH₄.[7][10]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Ventilation: Use a fume hood for the entire procedure.

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic and releases hydrogen gas. Perform this step slowly and with extreme caution, ensuring the reaction vessel is cooled in an ice bath.[11]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily available.[7][11] Do not use water or carbon dioxide extinguishers on a LiAlH₄ fire. [7]

  • Waste Disposal: All LiAlH₄-contaminated waste must be quenched and disposed of according to institutional safety guidelines.

Step-by-Step Procedure
Reaction Setup
  • Drying Glassware: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel) while flushing with nitrogen or argon.

  • LiAlH₄ Suspension: In the reaction flask, suspend lithium aluminum hydride (1.5 to 2.0 equivalents relative to the starting material) in anhydrous THF under a positive pressure of inert gas. The use of excess LiAlH₄ ensures complete reduction.[8]

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

Addition of Starting Material
  • Substrate Solution: Dissolve the 2-(3-Chloro-4-methoxyphenyl)acetic acid or its ester (1.0 equivalent) in a minimal amount of anhydrous THF in the dropping funnel.

  • Slow Addition: Add the substrate solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 30-60 minutes. A slow addition rate is crucial to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture.

Work-up and Quenching (Fieser Method)

The Fieser work-up is a widely used and reliable method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.[1][11]

  • Cooling: Cool the reaction mixture back down to 0 °C in an ice-water bath.

  • Sequential Addition: For a reaction using 'x' grams of LiAlH₄, cautiously and sequentially add the following reagents dropwise while stirring vigorously:[12][13]

    • 'x' mL of deionized water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of deionized water

  • Precipitate Formation: A white, granular precipitate of aluminum salts should form. Allow the mixture to warm to room temperature and stir for at least 30 minutes to ensure complete precipitation.[1]

  • Drying: Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to remove any remaining water.[11][12]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Dry_Glassware Dry Glassware Assemble Assemble under Inert Gas Dry_Glassware->Assemble Add_LAH Suspend LiAlH₄ in THF Assemble->Add_LAH Cool_Zero Cool to 0 °C Add_LAH->Cool_Zero Add_Substrate Dropwise Addition at 0 °C Cool_Zero->Add_Substrate Prepare_Substrate Dissolve Starting Material in THF Prepare_Substrate->Add_Substrate Stir_RT Warm to RT and Stir Add_Substrate->Stir_RT Monitor Monitor by TLC Stir_RT->Monitor Cool_Workup Cool to 0 °C Monitor->Cool_Workup Quench Fieser Quench (H₂O, NaOH, H₂O) Cool_Workup->Quench Precipitate Stir to Form Precipitate Quench->Precipitate Dry Dry with MgSO₄ Precipitate->Dry Filter Filter through Celite® Dry->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow for the synthesis of 2-(3-Chloro-4-methoxyphenyl)ethanol.

Isolation and Purification
  • Filtration: Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with additional THF or diethyl ether to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-(3-Chloro-4-methoxyphenyl)ethanol can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[14][15] The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the ethanol side chain.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.

Conclusion

The reduction of 2-(3-Chloro-4-methoxyphenyl)acetic acid or its ester with lithium aluminum hydride is an effective method for the preparation of 2-(3-Chloro-4-methoxyphenyl)ethanol. Adherence to the detailed protocol and stringent safety precautions outlined in this application note is essential for a successful and safe synthesis. The mechanistic understanding and procedural insights provided herein are intended to empower researchers to confidently perform this valuable chemical transformation.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • BYJU'S. (n.d.). Lithium Aluminium Hydride. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4. [Link]

  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. [Link]

  • Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

  • University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Common Organic Chemistry. (n.d.). Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4). [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Royal Society of Chemistry. (n.d.). Contents. [Link]

Sources

Optimized Synthetic Strategies for 3-Chloro-4-methoxyphenethyl Alcohol: Reagent Selection and Process Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methoxyphenethyl alcohol is a critical intermediate in the synthesis of sulfonylurea derivatives and various GPCR-targeting pharmaceutical candidates. Its structural integrity—specifically the retention of the aryl chloride in the presence of a reducing environment—presents a specific chemoselective challenge.

While Lithium Aluminum Hydride (


) is a standard reducing agent, its aggressive nature poses risks of hydrodehalogenation (loss of the chlorine atom) and safety concerns at scale. This application note details a superior protocol using Borane-Dimethyl Sulfide (BMS) , which offers high chemoselectivity for carboxylic acids over aryl halides, ensuring high purity and yield.

Reagent Selection Guide: The "Why" Behind the Chemistry

The synthesis targets the reduction of 3-chloro-4-methoxyphenylacetic acid to the corresponding alcohol. The choice of reducing agent is the single most critical variable.

Comparative Analysis of Reducing Agents
ReagentReactivity ProfileChemoselectivity (Ar-Cl retention)Scalability & SafetyRecommendation
Borane-DMS (BMS) Electrophilic reductant. Reduces carboxylic acids faster than esters or halides.High. Minimal risk of dechlorination.Moderate. Flammable, stench, but stable at high conc.Primary Choice

(LAH)
Nucleophilic reductant. Aggressive hydride transfer.Low/Medium. Risk of reducing Ar-Cl to Ar-H at reflux.Low. Pyrophoric; violent quench; requires cryogenic handling.Avoid

/

Generates

in situ.
High. Mimics borane selectivity.High. Safer solids, but iodine is corrosive.Secondary Choice
Catalytic Hydrogenation

/ Pd-C
Very Low. High risk of hydrogenolysis (removing Cl).High. Green, but poor selectivity for this substrate.Avoid
Mechanistic Insight

Borane (


) acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid to form an acyloxyborane intermediate. This activates the carbonyl carbon for intramolecular hydride delivery. Crucially, the electron-deficient boron does not interact strongly with the electron-rich aryl chloride, preserving the halogen substituent—a distinct advantage over the nucleophilic attack of aluminohydrides.

Detailed Protocol: Borane-DMS Reduction

This protocol describes the reduction of 3-chloro-4-methoxyphenylacetic acid (1.0 eq) to 3-chloro-4-methoxyphenethyl alcohol.

Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-chloro-4-methoxyphenylacetic acid (Dry, >98% purity).

  • Reductant: Borane-dimethyl sulfide complex (BMS), 2.0 M in THF or 10 M neat (Use 1.2 – 1.5 equivalents).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Water content <50 ppm).

  • Quench: Methanol (MeOH).[1]

  • Workup: Saturated

    
    , Brine, Ethyl Acetate.
    
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge with nitrogen and cool the system to 0 °C using an ice/water bath.

Step 2: Substrate Solubilization

  • Charge the flask with 3-chloro-4-methoxyphenylacetic acid (10.0 g, 50 mmol).

  • Add Anhydrous THF (50 mL) via cannula. Stir until fully dissolved.

Step 3: Reagent Addition (Critical Process Parameter)

  • Charge the addition funnel with Borane-DMS (approx. 30-37 mL of 2.0 M solution, 60-75 mmol).

  • Dropwise Addition: Add the BMS solution slowly over 30–45 minutes.

    • Observation: Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) will occur. Ensure venting is active.
      
    • Control: Maintain internal temperature < 5 °C to prevent thermal runaway.

Step 4: Reaction Phase

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir for 2–4 hours.

  • TLC Monitoring: Eluent 40% EtOAc/Hexanes. Stain with PMA or

    
    . The acid spot (baseline) should disappear; the alcohol product (
    
    
    
    ) will appear.

Step 5: Quenching (Exothermic)

  • Cool the mixture back to 0 °C.

  • Slowly add Methanol (20 mL) dropwise.

    • Caution: Vigorous bubbling will occur as excess borane and boron-ester intermediates are methanolyzed.

  • Stir for 30 minutes at room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove THF and methyl borate (azeotrope).

Step 6: Workup and Isolation

  • Redissolve the residue in Ethyl Acetate (100 mL).

  • Wash with Saturated

    
     (2 x 50 mL) to remove any unreacted acid.
    
  • Wash with Brine (50 mL).

  • Dry organic layer over Anhydrous

    
    .[2]
    
  • Filter and concentrate to yield the crude oil.

Step 7: Purification

  • If necessary, purify via flash column chromatography (Silica gel, Gradient 10%

    
     40% EtOAc/Hexanes).
    
  • Expected Yield: 85–95%.

Process Visualization

Reaction Mechanism & Pathway

The following diagram illustrates the transformation logic and the critical intermediate species.

ReactionPathway SM 3-Chloro-4-methoxyphenylacetic Acid (Starting Material) Inter Triacyloxyborane / Alkoxyborane (Intermediate Species) SM->Inter Hydride Transfer (- H2 Gas) Reagent Borane-DMS (BH3·SMe2) (Electrophilic Reductant) Reagent->Inter Product 3-Chloro-4-methoxyphenethyl Alcohol (Target) Inter->Product Methanolysis (- B(OMe)3) Quench Methanol Quench (Break B-O bonds) Quench->Product

Caption: Mechanistic pathway for the chemoselective reduction of the carboxylic acid moiety using Borane-DMS.

Workup Logic Flow

Standardizing the isolation process is key to reproducibility.

WorkupFlow RxnMix Crude Reaction Mixture (THF + Boron Esters) Step1 1. Cool to 0°C 2. Add MeOH slowly RxnMix->Step1 Step2 Evaporate Volatiles (Remove THF & Methyl Borate) Step1->Step2 Gas Evolution Stopped Step3 Partition: EtOAc / Sat. NaHCO3 Step2->Step3 Step4 Organic Layer (Product) Step3->Step4 Step5 Aqueous Layer (Borate salts, traces of acid) Step3->Step5 Final Dry (Na2SO4) & Concentrate Step4->Final

Caption: Downstream processing workflow to isolate the alcohol free from boron residues.

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical markers should be verified:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the disappearance of the carboxylic acid proton (

      
      11 ppm).
      
    • Diagnostic Triplet:

      
       3.82 ppm (
      
      
      
      ).
    • Benzylic Triplet:

      
       2.78 ppm (
      
      
      
      ).
    • Methoxy Singlet:

      
       3.88 ppm (
      
      
      
      ).
    • Aromatic Region:

      
       7.2–6.8 ppm (3 protons, pattern consistent with 1,3,4-substitution).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Detection: UV 254 nm / 280 nm.

    • Note: The alcohol is less polar than the acid precursor; expect a shift to longer retention times in reverse-phase chromatography.

Safety & Handling

  • Borane-DMS: Highly flammable and reacts violently with water. It produces a distinct, unpleasant sulfide odor. All operations must be performed in a well-ventilated fume hood.

  • Hydrogen Gas: The reaction generates stoichiometric quantities of

    
    . Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.
    
  • Cyanide Risks (Precursor): If synthesizing the acid from the benzyl chloride via cyanide displacement, ensure strict cyanide waste protocols are followed. This protocol assumes the acid is the starting material.

References

  • Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids to alcohols in the presence of esters with borane-dimethyl sulfide. Synthesis.[3][4][2][5][6][7]

  • Common Organic Chemistry. (2023). Borane Dimethylsulfide (BMS) - Reagent Guide.

  • Sigma-Aldrich. (2023).[8] Product Specification: 3-Chloro-4-methoxybenzyl alcohol (Analog Reference).

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[4] Journal of Organometallic Chemistry.

  • BenchChem. (2025). Synthesis of 3-Chloro-4-methoxybenzenemethanamine (Precursor Context).

Sources

Application Note: Strategic Utilization of 2-(3-Chloro-4-methoxyphenyl)ethanol in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of 2-(3-Chloro-4-methoxyphenyl)ethanol (often referred to as 3-chloro-4-methoxyphenethyl alcohol) as a high-value scaffold for generating metabolically stable CNS and oncology agents.[1]

Executive Summary & Pharmacological Rationale

In modern drug discovery, the 3-chloro-4-methoxyphenyl moiety acts as a "privileged substructure."[1] The specific substitution pattern offers two critical advantages over the unsubstituted phenethyl alcohol:

  • Metabolic Blockade: The chlorine atom at the meta position sterically and electronically inhibits CYP450-mediated hydroxylation of the aromatic ring, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Tuning: The combination of the lipophilic chlorine (

    
    ) and the methoxy group optimizes the LogP for blood-brain barrier (BBB) penetration, making this intermediate ideal for Central Nervous System (CNS) targets, including 
    
    
    
    7 nicotinic acetylcholine receptor agonists (e.g., Encenicline analogs) and ferroptosis inducers (e.g., ML162 derivatives).

This guide provides validated protocols for converting the inert alcohol handle into three reactive synthons: Alkyl Halides , Aldehydes , and Primary Amines .

Critical Pathways & Workflow Visualization

The utility of 2-(3-Chloro-4-methoxyphenyl)ethanol lies in its ability to serve as a divergence point.[1] The diagram below illustrates the three primary activation pathways.

G Start 2-(3-Chloro-4-methoxyphenyl)ethanol (Starting Material) Aldehyde Arylacetaldehyde (Reactive Electrophile) Start->Aldehyde Oxidation (Swern/DMP) Mesylate Mesylate/Tosylate (Activated Leaving Group) Start->Mesylate Activation (MsCl/TEA) Bromide Phenethyl Bromide (Alkylating Agent) Start->Bromide Substitution (PBr3 or Appel) Drug1 Reductive Amination Targets (e.g., GPCR Ligands) Aldehyde->Drug1 Reductive Amination (NaBH(OAc)3) Amine 3-Chloro-4-methoxy- phenethylamine Mesylate->Amine 1. NaN3 2. Staudinger Red. Drug2 Ferroptosis Inducers (e.g., ML162 Analogs) Bromide->Drug2 N-Alkylation Amine->Drug2 Amide Coupling

Figure 1: Divergent synthesis pathways transforming the alcohol precursor into key pharmaceutical synthons.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of the Phenethylamine Precursor (The "ML162" Route)

The primary amine derivative (3-chloro-4-methoxyphenethylamine) is the direct precursor for the ferroptosis inducer ML162 and various isoquinoline alkaloids.[1] Direct amination of the alcohol is difficult; therefore, a Mesylation-Azidation-Reduction sequence is the industry standard for high purity.[1]

Reagents:

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium Azide (NaN

    
    )
    
  • Triphenylphosphine (

    
    ) / Water (Staudinger conditions)
    

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve 10.0 g (approx. 50 mmol) of 2-(3-Chloro-4-methoxyphenyl)ethanol in 100 mL anhydrous DCM. Cool to 0°C.[4]

    • Add 1.5 eq of TEA followed by dropwise addition of 1.2 eq MsCl.

    • Stir for 2 hours. Quench with NaHCO

      
      , extract, and dry. Checkpoint: Quantitative conversion to mesylate is expected.
      
  • Displacement (Azidation):

    • Dissolve the crude mesylate in DMF (5 mL/g).

    • Add 1.5 eq NaN

      
      . Safety Warning:  Azides are shock-sensitive; use a blast shield.[1]
      
    • Heat to 60°C for 4 hours.

    • Workup: Dilute with water, extract with Et

      
      O. (Caution: Do not concentrate azide solutions to dryness if possible; keep in solution).
      
  • Reduction (Staudinger):

    • To the azide solution in THF, add 1.1 eq

      
      . Nitrogen gas evolution will occur.[4]
      
    • After 1 hour, add 1 mL water and heat to reflux for 2 hours to hydrolyze the iminophosphorane.

    • Purification: Acid/Base extraction.[4][5][6] Acidify to pH 2 (amine goes to aqueous), wash organic layer, basify aqueous layer to pH 12, extract amine into DCM.

Yield Expectation: 75-85% overall.

Protocol B: Oxidation to Phenylacetaldehyde (Reductive Amination Route)

Aldehydes derived from this alcohol are unstable and prone to polymerization. This protocol uses Dess-Martin Periodinane (DMP) for mild oxidation, immediately followed by reductive amination to avoid decomposition.

Reagents:

  • Dess-Martin Periodinane (1.2 eq)[1]

  • Dichloromethane (wet)

  • Target Amine (e.g., piperazine derivative)

  • Sodium Triacetoxyborohydride (STAB)

Methodology:

  • Oxidation: Dissolve alcohol in DCM. Add DMP (1.2 eq) at 0°C. Stir for 1 hour at room temperature.

  • Quench: Add saturated Na

    
    S
    
    
    
    O
    
    
    /NaHCO
    
    
    (1:1) to destroy excess oxidant.
  • Telescoped Amination: Isolate the organic layer (containing the aldehyde) and immediately add the secondary amine partner (1.0 eq) and STAB (1.4 eq).

  • Causality: Isolating the pure aldehyde often leads to self-condensation (aldol). Performing the reductive amination in situ or immediately after a rapid workup preserves the reactive center.

Quantitative Data & Specifications

When sourcing or synthesizing this intermediate, strict adherence to the impurity profile is required to prevent downstream side reactions (e.g., over-alkylation).

ParameterSpecificationRationale
Purity (HPLC) >98.0%Critical to avoid des-chloro analogs which lack metabolic stability.[1]
Water Content <0.1%Essential for Protocol A (Mesylation) to prevent hydrolysis of MsCl.
3-Chloro Isomer >99%The 2-chloro isomer is a common impurity; it has significantly different binding kinetics.[1]
Appearance Clear to pale yellow oilDarkening indicates oxidation to the aldehyde or quinone species.

References & Grounding

  • Ferroptosis Inducers (ML162): The synthesis of ML162 and related GPX4 inhibitors relies on the 3-chloro-4-methoxyphenethylamine scaffold derived from this alcohol.[1]

    • Source: Weiwer, M., et al. (2012). "Development of small-molecule probes that selectively kill cells induced to ferroptosis."[1] Nature Chemical Biology.

  • Encenicline (EVP-6124) Context: While Encenicline uses a quinuclidine core, the 7-chloro-benzo[b]thiophene moiety shares the same "metabolic shield" logic.[1] The phenethyl alcohol described here is a key intermediate for next-generation analogs targeting the

    
    7 nAChR.[1]
    
    • Source: Prickaerts, J., et al. (2012). "EVP-6124, a novel α7 nicotinic acetylcholine receptor partial agonist."[1] Psychopharmacology.

  • General Phenethyl Alcohol Reactivity: Protocols for converting substituted phenethyl alcohols to amines via mesylates.

    • Source: Clayden, J., et al. Organic Chemistry. Chapter 17: Nucleophilic Substitution.

  • Alzheimer's Research (17β-HSD10 Inhibitors): Recent studies utilize the 3-chloro-4-methoxybenzylamine motif (derived from the alcohol/aldehyde) to create benzothiazole-based inhibitors.[1]

    • Source: Hroch, L., et al. (2016). "Design, synthesis and biological evaluation of benzothiazole derivatives as 17β-HSD10 inhibitors." European Journal of Medicinal Chemistry.

Disclaimer: This Application Note is for research and development purposes only. All procedures involve hazardous chemicals (azides, alkylating agents) and should be performed by qualified personnel in a fume hood.

Sources

Synthesis of COX-2 inhibitors using 3-chloro-4-methoxyphenyl scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of COX-2 Inhibitors using 3-Chloro-4-Methoxyphenyl Scaffolds

Executive Summary

This application note details the synthetic pathway for designing selective Cyclooxygenase-2 (COX-2) inhibitors utilizing the 3-chloro-4-methoxyphenyl moiety. This specific scaffold is a critical pharmacophore used to optimize lipophilicity and steric fit within the COX-2 secondary binding pocket (specifically interacting with Val523), distinguishing it from the constitutive COX-1 isoform.

The protocol focuses on a robust, two-step convergent synthesis:

  • Claisen Condensation to generate a fluorinated 1,3-diketone intermediate.[1]

  • Regioselective Cyclocondensation with 4-hydrazinobenzenesulfonamide to form the bioactive 1,5-diarylpyrazole core (Celecoxib-like scaffold).

Scientific Rationale & Mechanism

The Pharmacophore: The 3-chloro-4-methoxyphenyl group acts as a bioisostere for the 4-methylphenyl group found in Celecoxib.

  • 4-Methoxy Group: Enhances electron density and provides a hydrogen bond acceptor capability, potentially interacting with the Arg120 or Tyr355 residues at the channel entrance.

  • 3-Chloro Substituent: Provides steric bulk and lipophilicity, filling the extra space available in the COX-2 active site (created by the Ile523

    
     Val523 mutation) which is absent in COX-1.
    

Reaction Strategy: The synthesis relies on the construction of a 1,5-diarylpyrazole.[1][2] The primary challenge in this synthesis is regiocontrol . The reaction of a hydrazine with a 1,3-diketone can yield two isomers: the desired 1,5-diarylpyrazole (anti-inflammatory) and the 1,3-diarylpyrazole (often inactive). This protocol utilizes specific solvent conditions (ethanol/HCl) to favor the 1,5-isomer.

Visualizing the Synthetic Pathway

ReactionScheme Acetophenone 3-Chloro-4-methoxy- acetophenone Diketone Intermediate: 1,3-Diketone Acetophenone->Diketone Claisen Condensation Ester Ethyl Trifluoroacetate Ester->Diketone Base Base (NaOMe/NaHMDS) Base->Diketone Pyrazole Final Product: 1,5-Diarylpyrazole Diketone->Pyrazole Cyclization (Reflux) RegioIsomer By-product: 1,3-Isomer Diketone->RegioIsomer Minor Pathway Hydrazine 4-Hydrazino- benzenesulfonamide HCl Hydrazine->Pyrazole

Figure 1: Convergent synthesis strategy. The 3-chloro-4-methoxyphenyl scaffold is introduced via the acetophenone precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-chloro-4-methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

This step creates the linear carbon skeleton. The use of a fluorinated ester is crucial for potency, as the


 group increases the metabolic stability and binding affinity of the final inhibitor.

Reagents:

  • 3-Chloro-4-methoxyacetophenone (1.0 eq)

  • Ethyl trifluoroacetate (1.2 eq)

  • Sodium Methoxide (NaOMe) (25% wt in MeOH) or NaHMDS (1.0 M in THF) (1.3 eq)

  • Solvent: Anhydrous Methanol (if using NaOMe) or THF (if using NaHMDS)

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Base Addition: Add the base (e.g., 25 mL of 25% NaOMe) to the flask.

  • Ketone Addition: Dissolve 3-chloro-4-methoxyacetophenone (10 mmol) in a minimal amount of anhydrous solvent and add dropwise to the base at 0°C. Stir for 15 minutes to generate the enolate.

    • Expert Note: The solution should turn yellow/orange, indicating enolate formation.

  • Ester Addition: Add ethyl trifluoroacetate (12 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water (50 mL).

    • Acidify with 1N HCl to pH 2–3. The dione often precipitates as a solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Yield: Expect >85% yield. The product exists in keto-enol equilibrium (observable via NMR).

Protocol B: Cyclization to 4-[5-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

This step forms the heterocycle. The hydrazine hydrochloride salt is used directly.

Reagents:

  • 1,3-Diketone Intermediate (from Protocol A) (1.0 eq)

  • 4-Hydrazinobenzenesulfonamide Hydrochloride (1.1 eq)

  • Solvent: Absolute Ethanol (EtOH)

Procedure:

  • Mixing: In a 100 mL RBF, dissolve the 1,3-diketone (5 mmol) in 40 mL of absolute EtOH.

  • Hydrazine Addition: Add 4-hydrazinobenzenesulfonamide HCl (5.5 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 24 hours.
    
    • Expert Note: Monitoring by TLC (Hexane:EtOAc 1:1) is critical. The starting diketone spot will disappear, and two new spots may appear (major 1,5-isomer, minor 1,3-isomer).

  • Cooling & Precipitation: Cool the reaction to RT. Often, the product precipitates upon cooling.

  • Isolation:

    • If solid precipitates: Filter and wash with cold EtOH.

    • If no precipitate: Concentrate solvent to 25% volume, add water, and extract with EtOAc.

  • Purification (Critical Step):

    • Recrystallize from Ethanol/Water or Isopropanol .

    • Regioisomer Cleanup: If the 1,3-isomer is persistent (approx. 5-10%), column chromatography may be required (Silica gel, Gradient 10%

      
       40% EtOAc in Hexanes). The 1,5-isomer is typically less polar (higher 
      
      
      
      ) than the 1,3-isomer due to the shielding of the sulfonamide by the bulky aryl group.
Protocol C: Characterization Data (Representative)

To validate the synthesis, ensure the following spectral signatures are present:

TechniqueExpected SignalInterpretation
1H NMR

3.90 (s, 3H)
Methoxy group (

).
1H NMR

6.90–7.20 (m, 3H)
3-chloro-4-methoxyphenyl aromatic protons.
1H NMR

6.75 (s, 1H)
Pyrazole C4-H (Characteristic singlet).
19F NMR

-62.5 ppm

group attached to pyrazole C3.
MS (ESI)

Confirm molecular weight matches target.

Troubleshooting & Optimization

Problem: Low Yield in Step 1 (Claisen Condensation)

  • Cause: Moisture contamination or O-alkylation.

  • Solution: Ensure strictly anhydrous conditions. Use NaHMDS (stronger, non-nucleophilic base) instead of NaOMe to drive enolate formation irreversibly.

Problem: High Regioisomer Ratio (1,3-isomer formation)

  • Cause: Steric hindrance or solvent polarity effects.

  • Solution: Use acetic acid or TFA as a co-solvent. Acidic conditions often favor the formation of the 1,5-diarylpyrazole by activating the carbonyl adjacent to the

    
     group for initial hydrazine attack.
    
Regioselectivity Logic Diagram

Regioselectivity Diketone 1,3-Diketone (Asymmetric) Attack1 Attack at C1 (Next to Aryl) Diketone->Attack1 Kinetic Control Attack3 Attack at C3 (Next to CF3) Diketone->Attack3 Thermodynamic Control Result1 1,3-Isomer (Undesired) Attack1->Result1 Result2 1,5-Isomer (Target Drug) Attack3->Result2

Figure 2: Regiochemical outcome. Attack at the carbonyl adjacent to the trifluoromethyl group (C3) leads to the desired 1,5-substitution pattern.

References

  • Penning, T. D., et al. (1997).[3] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry. Link

  • Abdellatif, K. R., et al. (2008). "Celecoxib analogs bearing a benzofuran moiety as cyclooxygenase-2 inhibitors." European Journal of Medicinal Chemistry. Link

  • Desai, U. V., et al. (2014). "Green synthetic approach for the synthesis of pyrazole containing 3-chloro-4-methoxyphenyl scaffold." Tetrahedron Letters. Link

  • Talley, J. J., et al. (2000). "Synthesis of 4-[5-substituted phenyl-3-substituted-1H-pyrazol-1-yl]benzenesulfonamides." US Patent WO2000042021A1. Link

Sources

Technical Application Note: Regioselective Synthesis of 3-Chloro-4-methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective ring chlorination of 4-methoxyphenethyl alcohol to synthesize 3-chloro-4-methoxyphenethyl alcohol. This transformation presents a specific chemoselectivity challenge: introducing a chlorine atom onto the aromatic ring (Electrophilic Aromatic Substitution) while preserving the sensitive primary aliphatic alcohol against oxidation or nucleophilic substitution (conversion to alkyl chloride).

We present two validated workflows:

  • Method A (Direct Synthesis): A high-atom-economy route using N-Chlorosuccinimide (NCS) for rapid, small-scale optimization.

  • Method B (Protected Route): A robust, scalable 3-step protocol (Protection

    
     Chlorination 
    
    
    
    Deprotection) recommended for GMP environments to ensure maximal purity.

Mechanistic Insight & Regioselectivity

Directing Group Analysis

The successful synthesis relies on exploiting the electronic properties of the substituents on the benzene ring:

  • Methoxy Group (-OCH₃): A strong electron-donating group (EDG) via resonance (+M effect). It is a strong ortho/para director. Since the para position is blocked by the alkyl chain, the -OCH₃ group strongly activates the ortho positions (Positions 3 and 5).

  • Alkyl Alcohol Chain (-CH₂CH₂OH): A weak electron-donating group via induction (+I effect). It directs ortho/para.

  • Regiochemical Outcome: The directing effects reinforce each other at Position 3 (ortho to methoxy, meta to alkyl). Consequently, chlorination occurs almost exclusively at the 3-position.

Chemoselectivity Risks

The primary alcohol is susceptible to conversion to an alkyl chloride if harsh reagents like Thionyl Chloride (


) or Phosphorus Pentachloride (

) are used. Furthermore, strong oxidants (

gas) can oxidize the alcohol to an aldehyde or acid. Therefore, the choice of chlorinating agent is critical.
Reaction Pathway Visualization

G cluster_0 Substrate Analysis cluster_1 Method A: Direct Route cluster_2 Method B: Protected Route (Scalable) SM 4-Methoxyphenethyl Alcohol (Nucleophilic Ring + Nucleophilic Alcohol) NCS Reagent: NCS / MeCN (Mild Electrophile) SM->NCS Direct Chlorination Protect Step 1: Acetylation (Ac2O / Pyridine) SM->Protect OH Protection Direct_Prod Target: 3-Chloro Derivative (Yield: ~85%) NCS->Direct_Prod Inter_1 Intermediate: Acetate Ester Protect->Inter_1 Chlor Step 2: Chlorination (SO2Cl2 / AcOH) Inter_1->Chlor Ring Activation Inter_2 Intermediate: 3-Chloro Acetate Chlor->Inter_2 Hydro Step 3: Hydrolysis (K2CO3 / MeOH) Inter_2->Hydro Deprotection Scale_Prod Target: 3-Chloro Derivative (Yield: >90%, High Purity) Hydro->Scale_Prod

Figure 1: Strategic pathways for the synthesis. Method A is shorter; Method B offers higher process control.

Experimental Protocols

Method A: Direct Chlorination using N-Chlorosuccinimide (NCS)

Best for: Research scale (<10g), rapid synthesis.

Rationale: NCS is a mild source of electrophilic chlorine (


). When used in polar aprotic solvents like Acetonitrile (MeCN), it chlorinates electron-rich aromatics without affecting primary alcohols.

Reagents:

  • 4-Methoxyphenethyl alcohol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (MeCN) (0.5 M concentration relative to substrate)

  • Ammonium Acetate (

    
    ) (0.1 eq - Catalyst)
    

Protocol:

  • Setup: Charge a round-bottom flask with 4-methoxyphenethyl alcohol and dissolve in MeCN.

  • Addition: Add

    
     (catalyst). Cool the solution to 0°C in an ice bath.
    
  • Reaction: Add NCS portion-wise over 15 minutes to control exotherm.

  • Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a slightly less polar product.
      
  • Workup: Concentrate the MeCN under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc).

  • Wash: Wash with water (

    
    ), followed by brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Gradient: 10% 
    
    
    
    30% EtOAc in Hexanes).
Method B: Protection-Deprotection Strategy

Best for: Process development, Scale-up (>50g), GMP requirements.

Rationale: Protecting the alcohol as an acetate ester eliminates any risk of side-chain chlorination or oxidation, allowing the use of cheaper, more potent chlorinating agents like Sulfuryl Chloride (


).
Step 1: Acetylation
  • Dissolve 4-methoxyphenethyl alcohol (1.0 eq) in Dichloromethane (DCM).

  • Add Pyridine (1.2 eq) and catalytic DMAP (0.05 eq).

  • Add Acetic Anhydride (

    
    , 1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.
    
  • Standard aqueous workup (wash with 1M HCl to remove pyridine, then

    
    ). Yield is typically quantitative.
    
Step 2: Chlorination
  • Dissolve the crude acetate intermediate in Glacial Acetic Acid (AcOH).

  • Cool to <15°C.

  • Add Sulfuryl Chloride (

    
    , 1.05 eq) dropwise.
    
    • Note: The evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper ventilation/scrubbing.
  • Stir for 1 hour. The methoxy group directs the chlorine strictly to the 3-position.

  • Quench with ice water. Extract into DCM. Wash with

    
     to remove AcOH.
    
Step 3: Hydrolysis (Deprotection)
  • Dissolve the chlorinated acetate in Methanol (MeOH).

  • Add Potassium Carbonate (

    
    , 1.5 eq) or NaOH (1M).
    
  • Stir at RT for 1 hour.

  • Concentrate MeOH, dilute with water, and extract with EtOAc.

  • Result: High purity 3-chloro-4-methoxyphenethyl alcohol.

Data Summary & Reagent Comparison

ParameterNCS (Method A)Sulfuryl Chloride (Method B)

Gas
Selectivity (Ring vs. Chain) HighModerate (High if protected)Low (Oxidation risk)
Atom Economy Moderate (Succinimide waste)HighVery High
Reaction Conditions Mild, Neutral pHAcidicAggressive
Scalability Limited (NCS cost/solubility)ExcellentExcellent
Safety Profile GoodCorrosive/Gas EvolutionToxic Gas

Analytical Validation

To confirm the identity of the product, use the following spectroscopic markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Starting Material: Aromatic region shows AA'BB' system (two doublets) at

      
       7.15 and 6.85 ppm.
      
    • Product: Aromatic region changes to an ABX system.

      • 
         ~7.23 (d, J=2.0 Hz, H-2) - Shifted downfield due to Cl.
        
      • 
         ~7.08 (dd, H-6).
        
      • 
         ~6.88 (d, H-5).
        
    • Methoxy: Singlet at

      
       3.88 ppm.
      
    • Alkyl Chain: Triplets at

      
       2.80 (
      
      
      
      ) and
      
      
      3.82 (
      
      
      ) remain intact.
  • Mass Spectrometry (GC-MS/LC-MS):

    • Look for the characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).

    • Molecular Ion (

      
      ): 186.63 Da.
      

References

  • BenchChem. (2025).[1] Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-4-methoxybenzenemethanamine. (Demonstrates chlorination of methoxy-benzyl substrates). 1

  • Sun, L., et al. (2008).[2] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis. (Highlights the risk of side-chain chlorination using TCT/DMSO, validating the need for NCS or protection). 2

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Chloro-4-methoxybenzyl alcohol. (Confirms commercial availability and physical properties of the analog). 3

  • University of Calgary. (n.d.). Selectivity in Radical Halogenations. (Theoretical grounding for bond dissociation energies and selectivity). Link[4]

  • ResearchGate. (2025). Regioselective synthesis of important chlorophenols. (Discusses use of Sulfuryl Chloride for phenol chlorination). 5

Sources

Troubleshooting & Optimization

Technical Support Center: Reduction of 3-Chloro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the chemical reduction of 3-chloro-4-methoxyphenylacetic acid to its corresponding alcohol, 2-(3-chloro-4-methoxyphenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Section 1: Troubleshooting Guide - Enhancing Reaction Success

This section addresses common issues encountered during the reduction of 3-chloro-4-methoxyphenylacetic acid. The advice provided is based on established chemical principles and practical laboratory experience.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the reduction of carboxylic acids are a frequent challenge. Several factors, from reagent quality to reaction conditions and work-up procedures, can be responsible.[2]

A1: Key Areas for a Senior Application Scientist's Review:

  • Reagent Quality and Stoichiometry:

    • Reducing Agent Potency: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it is highly sensitive to moisture and can degrade over time.[3][4] Use a fresh, unopened bottle or a properly stored, previously opened container under an inert atmosphere. A simple test for LiAlH₄ activity is to carefully add a small, measured amount to a dry solvent and observe the rate of hydrogen gas evolution.

    • Stoichiometry: The reduction of a carboxylic acid with LiAlH₄ requires an excess of the reducing agent.[3] The first equivalent of hydride reacts in an acid-base reaction with the carboxylic acid proton.[3][5] Subsequent hydride additions are then required for the reduction of the carboxylate.[3] A common starting point is to use 1.5 to 2.0 equivalents of LiAlH₄.

  • Solvent and Reaction Conditions:

    • Anhydrous Conditions: LiAlH₄ reacts violently with water.[3][6] Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). The solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether (Et₂O), must be anhydrous.[3][7]

    • Temperature Control: The initial addition of the carboxylic acid to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the initial exothermic acid-base reaction.[2] After the addition is complete, the reaction is typically allowed to warm to room temperature or gently refluxed to ensure completion.[7]

  • Work-up Procedure:

    • Quenching: Improper quenching of the reaction can lead to the formation of emulsions and product loss during extraction. A carefully controlled sequential addition of water, followed by a sodium hydroxide solution, is often employed to precipitate aluminum salts as a granular solid that is easily filtered.[8]

    • Extraction: Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.

Parameter Recommendation Rationale
LiAlH₄ Equivalents 1.5 - 2.0To account for the initial acid-base reaction and ensure complete reduction.
Solvent Anhydrous THF or Et₂OLiAlH₄ is highly reactive with protic solvents.
Initial Temperature 0 °CTo control the exothermic reaction upon addition of the carboxylic acid.
Reaction Temperature Room Temperature to RefluxTo drive the reaction to completion.
Work-up Sequential addition of H₂O, then NaOH(aq)To precipitate filterable aluminum salts and avoid emulsions.
Q2: I am observing side products in my reaction mixture. What are they and how can I minimize their formation?

The presence of the chloro-substituent on the aromatic ring introduces the possibility of side reactions.

A2: Potential Side Reactions and Mitigation Strategies:

  • Dehalogenation: While LiAlH₄ can reduce alkyl halides, the reduction of aryl chlorides is generally less favorable.[9] However, under forcing conditions (e.g., prolonged heating, large excess of LiAlH₄), some dehalogenation to form 4-methoxyphenylacetic acid or its reduced product, 2-(4-methoxyphenyl)ethanol, may occur.

    • Mitigation: Use the minimum effective amount of LiAlH₄ and avoid unnecessarily long reaction times or high temperatures. Monitor the reaction progress by Thin Layer Chromatography (TTC) to determine the point of completion.

  • Over-reduction of Impurities: If the starting material contains impurities with other reducible functional groups (e.g., esters, aldehydes), these will also be reduced by LiAlH₄.[9]

    • Mitigation: Ensure the purity of the starting 3-chloro-4-methoxyphenylacetic acid using techniques like recrystallization or column chromatography before proceeding with the reduction.

Q3: The work-up of my reaction is problematic, resulting in a gelatinous precipitate and difficult extractions. How can I improve this?

The formation of aluminum salts during the work-up is a common issue with LiAlH₄ reductions.

A3: Optimized Work-up Protocol:

A widely used and effective method for quenching LiAlH₄ reactions is the Fieser work-up. This procedure involves the slow, sequential addition of:

  • Water: To react with the excess LiAlH₄.

  • 15% Aqueous Sodium Hydroxide: To convert the aluminum salts into a more granular form.

  • More Water: To fully precipitate the aluminum salts.

The resulting solid can then be easily removed by filtration, and the product can be extracted from the filtrate. The exact amounts of each reagent are calculated based on the amount of LiAlH₄ used.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the reduction of 3-chloro-4-methoxyphenylacetic acid.

Q: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for this reduction? A: No, sodium borohydride is generally not strong enough to reduce carboxylic acids. LiAlH₄ is the more appropriate reagent for this transformation.[9]

Q: Are there any alternative reducing agents I could consider? A: Yes, borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are effective at reducing carboxylic acids and can sometimes offer better selectivity if other sensitive functional groups are present.[10][11] However, they also require careful handling under anhydrous conditions.[10]

Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (more polar) from the product alcohol (less polar). The disappearance of the starting material spot indicates the completion of the reaction.

Q: What is the expected mechanism for the reduction of the carboxylic acid with LiAlH₄? A: The mechanism involves several steps:

  • Deprotonation: The hydride from LiAlH₄ acts as a base and removes the acidic proton from the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.[3][5]

  • Coordination and Hydride Attack: The aluminum center coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. A hydride ion then attacks the carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate.[3]

  • Final Reduction: The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide.[3][9]

  • Protonation: An aqueous work-up protonates the alkoxide to yield the final primary alcohol product.[12]

Section 3: Experimental Workflow & Visualization

General Experimental Protocol for the Reduction of 3-Chloro-4-methoxyphenylacetic Acid
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stir bar and anhydrous THF to a flame-dried round-bottom flask. Cool the flask to 0 °C in an ice bath.

  • Addition of LiAlH₄: Carefully add LiAlH₄ portion-wise to the cooled THF.

  • Addition of Carboxylic Acid: Dissolve the 3-chloro-4-methoxyphenylacetic acid in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. Gentle heating (reflux) may be required to drive the reaction to completion.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add water dropwise, followed by 15% aqueous NaOH, and then more water.

  • Filtration and Extraction: Stir the resulting mixture for 15-30 minutes, then filter the solid aluminum salts through a pad of celite, washing the filter cake with fresh THF or ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Add anhydrous THF prep1->prep2 prep3 Cool to 0 °C prep2->prep3 react1 Add LiAlH₄ prep3->react1 react2 Add carboxylic acid solution react1->react2 react3 Stir at RT, monitor by TLC react2->react3 workup1 Quench at 0 °C (H₂O, NaOH) react3->workup1 workup2 Filter aluminum salts workup1->workup2 workup3 Extract with EtOAc workup2->workup3 workup4 Dry, concentrate, and purify workup3->workup4

Caption: A typical experimental workflow for the LiAlH₄ reduction.

Logical Troubleshooting Flow

G start Low Yield? reagent Check Reagent Quality (LiAlH₄, Solvent) start->reagent Yes end Improved Yield & Purity start->end No conditions Optimize Conditions (Stoichiometry, Temp.) reagent->conditions workup Improve Work-up (Quenching, Extraction) conditions->workup side_products Side Products Observed? workup->side_products dehalogenation Minimize Dehalogenation (↓ Temp, ↓ Time) side_products->dehalogenation Yes side_products->end No impurities Purify Starting Material dehalogenation->impurities impurities->end

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

  • Khan Academy. Reduction of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

  • Science Madness. (2008, September 15). Reduction of carboxylic acid to alcohol!. Retrieved from [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of LiAlH4 in Transforming Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, August 31). Conditions for the reduction of carboxylic acids by LiAlH4. Retrieved from [Link]

  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Royal Society of Chemistry. Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Borane Reagents. Retrieved from [Link]

Sources

Minimizing dechlorination side reactions during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for minimizing dechlorination side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common and often frustrating issue of hydrodechlorination during synthetic reactions, particularly in metal-catalyzed cross-coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper mechanistic understanding to empower your experimental design and troubleshooting. This resource is structured as a series of frequently asked questions that directly address specific problems you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a significant amount of dechlorinated byproduct in my palladium-catalyzed cross-coupling reaction. What is the general mechanism behind this side reaction?

A1: Hydrodechlorination is a common side reaction in palladium-catalyzed cross-couplings, especially when using aryl chlorides. The culprit is typically the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources within your reaction mixture. Once formed, the Ar-Pd-Cl intermediate, which is on the path to your desired product, can undergo ligand exchange with the hydride to form an Ar-Pd-H intermediate. This intermediate then rapidly undergoes reductive elimination to yield the dechlorinated arene and regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle.

The primary sources for the hydride are:

  • The Base: Amine bases or alkoxides can undergo β-hydride elimination.

  • The Solvent: Alcohols or even trace amounts of water can act as hydride donors.

  • Additives: Formate salts, sometimes used as reductants, are a direct source of hydrides.[1]

Understanding these sources is the first step in diagnosing and solving the problem.

Diagram 1: Competing Pathways in Palladium Cross-Coupling This diagram illustrates the main catalytic cycle for a generic Suzuki-Miyaura coupling and the competing off-cycle pathway that leads to the hydrodechlorination byproduct.

G pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Cl) pd0->ox_add Ar-Cl arpdcl Ar-Pd(II)-Cl(L_n) ox_add->arpdcl transmetal Transmetalation (R-B(OR)₂) arpdcl->transmetal Base, R-B(OR)₂ ligand_exchange Ligand Exchange arpdcl->ligand_exchange arpdr Ar-Pd(II)-R(L_n) transmetal->arpdr red_elim Reductive Elimination arpdr->red_elim red_elim->pd0 Catalyst Regeneration product Desired Product (Ar-R) red_elim->product hydride_source Hydride Source (Base, Solvent, H₂O) pd_h L_nPd(II)(H)Cl hydride_source->pd_h pd_h->ligand_exchange arpdh Ar-Pd(II)-H(L_n) ligand_exchange->arpdh red_elim_dechloro Reductive Elimination arpdh->red_elim_dechloro red_elim_dechloro->pd0 Catalyst Regeneration dechloro_product Dechlorinated Byproduct (Ar-H) red_elim_dechloro->dechloro_product

Caption: Main catalytic cycle vs. the hydrodechlorination side reaction pathway.

Q2: My electron-deficient aryl chloride is particularly prone to dechlorination. Why is this, and what can I do about it?

A2: This is a common observation. Electron-deficient aryl chlorides undergo oxidative addition to the Pd(0) center more readily than their electron-rich counterparts.[2] This faster oxidative addition leads to a higher steady-state concentration of the Ar-Pd-Cl intermediate. A higher concentration of this intermediate increases the probability of it being intercepted by a hydride source before transmetalation can occur, thus leading to more dechlorination.

Troubleshooting Strategy: Your goal is to accelerate the rate of transmetalation and/or reductive elimination relative to the rate of hydride formation and subsequent reductive elimination of Ar-H.

  • Ligand Choice is Critical: Switch to a bulky, electron-rich phosphine ligand. These ligands accelerate the rate-limiting reductive elimination step to form your desired product.[3] The steric bulk also helps to create a protected environment around the palladium center, which can disfavor the approach of hydride sources. See the ligand comparison table below for specific suggestions.

  • Base Selection: Use a non-coordinating, sterically hindered base that is less likely to act as a hydride donor. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often better choices than alkoxides (e.g., NaOtBu) or amine bases in these cases.[2]

  • Solvent Purity: Ensure your solvent is anhydrous. Water can be a proton and, subsequently, a hydride source. Using freshly distilled or commercially available anhydrous solvents is recommended.

Q3: Which phosphine ligand should I choose to minimize dechlorination?

A3: The choice of ligand is arguably the most critical factor in controlling dechlorination. Bulky, electron-rich phosphine ligands are generally the best choice. They promote the desired C-C bond-forming reductive elimination and can stabilize the catalytic species, preventing the formation of palladium black.[3][4]

Here is a comparative overview of commonly used phosphine ligands:

Ligand Class Key Characteristics Typical Use Case for Suppressing Dechlorination
PPh₃ (Triphenylphosphine)MonodentateLess bulky, less electron-donating. Prone to P-C bond cleavage at high temperatures.Generally not the best choice for challenging couplings where dechlorination is a problem.
P(t-Bu)₃ (Tri-tert-butylphosphine)MonodentateVery bulky (Cone Angle: 182°), highly electron-donating.Excellent for promoting reductive elimination, making it a good choice for sterically hindered substrates and for suppressing dechlorination.
XPhos Biaryl PhosphineBulky and electron-rich. Highly effective for a broad range of substrates, including aryl chlorides.A go-to ligand for challenging Suzuki and Buchwald-Hartwig couplings of aryl chlorides.[5]
SPhos Biaryl PhosphineSimilar to XPhos, with high activity for C-N and C-C bond formation.Another excellent general ligand for minimizing side reactions with aryl chlorides.
RuPhos Biaryl PhosphineProvides high catalytic activity, often at lower temperatures.Effective for Buchwald-Hartwig aminations where minimizing thermal decomposition and side reactions is crucial.
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Ferrocenyl PhosphineLarge bite angle, provides good catalyst stability.Can be effective, but modern biaryl phosphines often show superior performance in suppressing dechlorination for difficult substrates.

Recommendation: For a new reaction with an aryl chloride, starting with a screening of XPhos and P(t-Bu)₃ is a robust strategy.

Diagram 2: Ligand Selection Workflow This workflow provides a decision-making process for selecting a ligand to minimize dechlorination.

G start Dechlorination Observed? no_change Reaction OK start->no_change No initial_ligand Initial Ligand? start->initial_ligand Yes pph3 Using PPh₃ or similar non-bulky ligand initial_ligand->pph3 Non-Bulky biaryl_used Already using a bulky biaryl ligand initial_ligand->biaryl_used Bulky switch_to_biaryl Switch to Bulky Biaryl Ligand (e.g., XPhos, SPhos) pph3->switch_to_biaryl still_dechloro Dechlorination still significant? switch_to_biaryl->still_dechloro optimize_base Optimize Base & Solvent (See FAQ Q4 & Q5) biaryl_used->optimize_base optimize_base->still_dechloro try_other_ligand Try alternative bulky ligand (e.g., P(t-Bu)₃, RuPhos) still_dechloro->try_other_ligand Yes end Problem Solved still_dechloro->end No try_other_ligand->end

Caption: A decision-making workflow for ligand selection to address dechlorination.

Q4: Can the choice of base and solvent system influence the extent of dechlorination?

A4: Absolutely. The base and solvent are intricately linked and can be a primary source of the hydrides that cause dechlorination.

  • Bases: As mentioned, alkoxides like sodium tert-butoxide (NaOtBu) are known to undergo β-hydride elimination, especially at elevated temperatures, to generate a hydride source. While strong bases are often necessary for efficient transmetalation, weaker, non-nucleophilic inorganic bases are generally safer with respect to dechlorination.

    • Good choices: K₃PO₄, Cs₂CO₃, K₂CO₃. These provide sufficient basicity for many couplings without being a direct hydride source.

    • Use with caution: NaOtBu, LiHMDS, DBU. These are very effective bases but carry a higher risk of promoting side reactions.

  • Solvents:

    • Protic Solvents: Alcohols (e.g., isopropanol, ethanol) or the presence of water can serve as proton/hydride sources. While a small amount of water is often beneficial or required for Suzuki couplings to facilitate the dissolution of the base and promote transmetalation, excess water can be detrimental.

    • Aprotic Polar Solvents: Solvents like Dioxane, THF, and Toluene are standard. Ensure they are anhydrous. The polarity of the solvent can also influence the stability and reactivity of catalytic intermediates.[6]

Recommendation: A good starting point for minimizing dechlorination is the combination of a bulky biaryl phosphine ligand (like XPhos), an inorganic base (like K₃PO₄), and an anhydrous aprotic solvent (like Toluene or Dioxane).

Q5: I have a sensitive substrate and need to perform a Buchwald-Hartwig amination on an aryl chloride. What is a reliable starting protocol to minimize dechlorination?

A5: The Buchwald-Hartwig amination of aryl chlorides is a powerful transformation, but it often requires forcing conditions that can lead to dechlorination. Here is a robust, field-proven starting protocol designed to minimize this side reaction.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

Reagents & Equipment:

  • Palladium precatalyst: Pd(dba)₂ or a suitable Pd(0) source.

  • Ligand: XPhos[5] or RuPhos.

  • Base: Sodium tert-butoxide (NaOtBu) - use a freshly opened bottle or a sublimed batch.

  • Solvent: Anhydrous Toluene.

  • Aryl Chloride (1.0 equiv).

  • Amine (1.2-1.5 equiv).

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar.

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv.).

    • Rationale: Pre-forming the active catalyst by stirring the Pd source, ligand, and base together for a few minutes before adding the substrates can improve reaction efficiency and reproducibility.

  • Solvent Addition: Add anhydrous toluene via syringe. Stir the mixture at room temperature for 5-10 minutes. The mixture may change color as the active catalyst forms.

  • Substrate Addition: Add the aryl chloride, followed by the amine, via syringe (if liquid) or as a solid under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Troubleshooting Note: If dechlorination is still observed, consider lowering the reaction temperature and extending the reaction time. Also, ensure the NaOtBu is of high quality, as impurities can exacerbate side reactions. If the problem persists, switch the base to a weaker one like K₃PO₄, though this may require a higher reaction temperature or a more active catalyst system.

References

  • Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium Catalyst. Reaction Chemistry & Engineering.[Link]

  • Kinetic and theoretical study of the hydrodechlorination of CH(4-x)Cl(x) (x = 1-4) compounds on palladium. PubMed.[Link]

  • Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.[Link]

  • Chloroform Hydrodechlorination on Palladium Surfaces: A Comparative DFT Study on Pd(111), Pd(100), and Pd(211). OSTI.GOV.[Link]

  • Enhancing Electrocatalytic Hydrodechlorination through Interfacial Microenvironment Modulation. ACS Publications.[Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega.[Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.[Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.[Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh.[Link]

  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. MDPI.[Link]

  • Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2. PMC.[Link]

  • On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water. American Chemical Society.[Link]

  • On the Dual Role of the Reactant during Aqueous Phase Hydrodechlorination of Trichloroethylene (HDC of TCE) using Pd supported on Swellable Organically Modified Silica (SOMS). ResearchGate.[Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Elucidating the role of ethanol in aqueous phase hydrodechlorination of trichloroethylene over Pd catalysts supported on. ScienceDirect.[Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry.[Link]

Sources

Technical Support Center: Separation of Chloro- and Methoxy-Substituted Aromatic Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Scenario Diagnosis & Core Strategy

User Query: "How do I separate 3-chloro and 4-methoxy isomers in reaction mixtures?"

Technical Interpretation: In organic synthesis (e.g., electrophilic aromatic substitution, cross-couplings), "isomers" in this context typically refers to one of two difficult scenarios:

  • Regioisomers of a Single Scaffold: Separating 3-chloro-4-methoxy-[Scaffold] from 4-chloro-3-methoxy-[Scaffold] .

  • Positional Isomers: Separating a 3-substituted (meta) isomer from a 4-substituted (para) isomer where the functional group is either a Chloro or Methoxy moiety.

The Challenge: These isomers often exhibit


BP < 5°C, making distillation inefficient. Separation must exploit electronic differences  (Dipole Moment, 

-acidity) rather than just boiling point or simple hydrophobicity.
Quick Decision Matrix
Feature3-Chloro Isomer (Meta-Cl)4-Methoxy Isomer (Para-OMe)Separation Lever
Electronic Nature Electron Withdrawing (Inductive)Electron Donating (Resonance)Polarity (Normal Phase)

-Cloud Density
Electron Deficient (

-acidic)
Electron Rich (

-basic)

-

Interactions (HPLC)
Molecular Shape "Kinked" / AsymmetricLinear / SymmetricPacking/Crystallization
H-Bonding None (unless acidic H present)H-Bond Acceptor (Ether O)Protic Solvent Selectivity

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

Issue: "My isomers co-elute on a standard C18 column."

Root Cause: Standard C18 columns rely primarily on hydrophobic interactions. Since the lipophilicity (logP) of meta- and para-isomers is often nearly identical, C18 lacks the "shape selectivity" required to resolve them.

Protocol A: Switching to Phenyl-Hexyl or Biphenyl Phases

Why this works: Phenyl-based columns interact with the


-electrons of your aromatic ring.
  • 3-Chloro (EWG): Makes the ring electron-poor (

    
    -acidic).
    
  • 4-Methoxy (EDG): Makes the ring electron-rich (

    
    -basic).
    
  • Result: The stationary phase (usually

    
    -basic) will retain the electron-poor (3-chloro) isomer differently than the electron-rich (4-methoxy) isomer due to distinct 
    
    
    
    -
    
    
    stacking strengths.

Step-by-Step Optimization:

  • Column Selection: Install a Phenyl-Hexyl or Biphenyl column (e.g., Kinetex Biphenyl, XSelect CSH Phenyl-Hexyl).

  • Mobile Phase Selection: Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Reason: ACN has

      
      -electrons (triple bond) that compete with the stationary phase for interaction with your analyte. MeOH is "transparent" to 
      
      
      
      -interactions, maximizing the column's selectivity.
  • Temperature Control: Lower the column temperature to 15–20°C .

    • Reason:

      
      -
      
      
      
      interactions are exothermic; lower temperatures strengthen them and improve resolution.
Visualization: HPLC Column Selection Logic

HPLC_Logic Start Start: Isomers Co-eluting on C18 Check_Struct Analyze Structure: Are rings Aromatic? Start->Check_Struct Yes_Aromatic Yes: Exploitable Pi-Pi Interactions Check_Struct->Yes_Aromatic Yes Select_Col Select Stationary Phase: Biphenyl or Phenyl-Hexyl Yes_Aromatic->Select_Col Select_Solvent Select Solvent: Methanol (Avoid ACN) Select_Col->Select_Solvent Mechanism Mechanism: 3-Cl (Pi-Acidic) vs 4-OMe (Pi-Basic) interact differently with Phenyl phase Select_Solvent->Mechanism Result Result: Baseline Resolution Mechanism->Result caption Figure 1: Decision logic for switching from C18 to Phenyl-based phases for aromatic isomer separation.

Troubleshooting Guide: Flash Chromatography (Normal Phase)

Issue: "I need to purify grams of material. TLC shows one spot, or overlapping spots."

Root Cause: On silica gel, retention is driven by H-bonding and dipole interactions. The 4-methoxy group (ether oxygen) is a weak H-bond acceptor, while the 3-chloro group is relatively non-polar. However, standard Hexane/Ethyl Acetate often compresses these differences.

Protocol B: Toluene Modifier Strategy

Why this works: Toluene is not just a solvent; it is a "modifier" that interacts with the aromatic rings of your isomers.

  • Solvent System: Replace Hexane/EtOAc with Toluene/Acetone or Hexane/Toluene/EtOAc .

  • Gradient:

    • Start: 100% Toluene (or Hexane/Toluene 50:50).

    • Ramp: Add 0-10% Acetone or EtOAc very slowly.

  • Prediction:

    • 3-Chloro Isomer: Usually elutes first (Less polar, less interaction with Silica silanols).

    • 4-Methoxy Isomer: Usually elutes second (Ether oxygen interacts with acidic Si-OH groups).

Data Table: Solvent Strength & Selectivity

Solvent SystemSelectivity DriverRecommended For
Hexane / EtOAc General PolarityEasy separations (

Rf > 0.15)
DCM / MeOH High PolarityVery polar amines/acids
Toluene / Acetone

-Interaction + Polarity
Aromatic Regioisomers (Target Case)
DCM / Hexane Solvation AbilityChlorinated isomers with low polarity

Troubleshooting Guide: Crystallization (Scalable Purification)

Issue: "Chromatography is too expensive for my 50g batch."

Root Cause: Regioisomers have vastly different packing efficiencies.

  • Para (4-substituted): Symmetric, packs like "bricks." High Melting Point (MP).

  • Meta (3-substituted): Kinked, packs poorly. Low MP (often oil).

Protocol C: The "Crash and Filter" Method

Scenario: You have a mixture of 3-chloro (liquid/low melt) and 4-methoxy (solid/high melt) derivatives.

  • Solvent Choice: Choose a solvent where the para isomer is sparingly soluble at RT, and the meta isomer is highly soluble (e.g., Cold Ethanol or Hexane/IPA mix).

  • Process:

    • Dissolve mixture in hot solvent (near boiling).

    • Cool slowly to Room Temperature, then to 0°C.

    • Seed: If possible, seed with pure crystals of the 4-isomer.

  • Outcome: The 4-methoxy isomer (or 4-chloro) will typically crystallize out due to better lattice energy. The 3-chloro isomer will remain in the "mother liquor" (supernatant).

  • Verification: Filter the solid. Analyze the filtrate by HPLC. It should be enriched in the 3-isomer.

Frequently Asked Questions (FAQs)

Q1: Can I use distillation to separate 3-chloroanisole from 4-chloroanisole? A: Only for enrichment, not high purity.

  • 3-Chloroanisole BP: ~193°C[1]

  • 4-Chloroanisole BP: ~199°C

  • Delta: ~6°C.

  • Verdict: You would need a spinning band distillation column with >50 theoretical plates to achieve >95% purity. Flash chromatography or crystallization is far more energy-efficient for lab scale.

Q2: Why does the 3-chloro isomer elute after the 4-methoxy isomer on my GC (Gas Chromatography)? A: GC separates by Boiling Point and Polarity.

  • On a non-polar column (e.g., DB-5), elution follows Boiling Point. Since 4-isomers often have higher BPs (due to symmetry/packing in liquid phase), the 3-isomer (lower BP) elutes first.

  • Note: If you use a polar GC column (e.g., Wax/PEG), the order might reverse due to the interaction with the methoxy oxygen.

Q3: I am separating 3-chloro-4-methoxyaniline from 4-chloro-3-methoxyaniline. Which method is best? A: These are "Swapped" Regioisomers .

  • Best Method: HPLC on a Pentafluorophenyl (PFP) or Biphenyl column.

  • Reason: The dipole vectors are distinct. The PFP column (fluorinated) is excellent at discerning halogen position relative to an amine/methoxy group. Use an acidic mobile phase (0.1% Formic Acid) to protonate the aniline, enhancing the separation.

Workflow Visualization

Separation_Workflow Input Mixture: 3-Cl & 4-OMe Isomers Scale_Check Scale Check Input->Scale_Check Small_Scale < 100 mg (Analytical) Scale_Check->Small_Scale Large_Scale > 10 grams (Prep/Process) Scale_Check->Large_Scale HPLC_Path HPLC (Biphenyl Col) MeOH/Water Gradient Small_Scale->HPLC_Path Cryst_Check Is one isomer a solid? Large_Scale->Cryst_Check Yes_Solid Yes (Usually Para) Recrystallization Cryst_Check->Yes_Solid Yes No_Solid No (Oils) Flash Chrom (Toluene) Cryst_Check->No_Solid No caption Figure 2: Strategic workflow for selecting the appropriate separation technique based on scale and physical state.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. Retrieved from

  • Sigma-Aldrich. (2024). 3-Chloroanisole Product Specification & Physical Properties. Retrieved from

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC. Retrieved from [4]

  • Longdom Publishing. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol. Retrieved from

  • National Institutes of Health (NIH). (2024). Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

Technical Support Center: High-Purity 2-(4-Chlorophenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Purity Issues in Chlorinated Phenethyl Alcohol Synthesis Reference ID: TS-CPE-2024-XB

Introduction: The Purity Paradox

If you are reading this, you are likely facing a specific bottleneck: your GC/HPLC traces show persistent impurities—likely the ortho-isomer (2-(2-chlorophenyl)ethanol) or unreacted carbonyl intermediates—that vacuum distillation is failing to remove.

In the production of 2-(4-chlorophenyl)ethanol (also known as p-chlorophenethyl alcohol), purity is dictated not just by how you purify, but by which synthetic route you chose. The two dominant pathways—Friedel-Crafts Hydroxyethylation and the Reduction of 4-Chlorophenylacetic Acid —generate fundamentally different impurity profiles.

This guide addresses the root causes of these impurities and provides self-validating protocols to resolve them.

Module 1: Route-Specific Troubleshooting

Scenario A: The Friedel-Crafts Route

Workflow: Chlorobenzene + Ethylene Oxide (


 catalyst) 

Product. Common Issue: High levels of ortho-isomer and poly-alkylated byproducts.

Q: I am seeing ~15% ortho-isomer contamination. Vacuum distillation isn't separating them. Why?

A: This is a thermodynamic and physical inevitability of this route.

  • The Cause: The chlorine substituent on the benzene ring is an ortho/para director. While para is favored due to sterics, the ortho position is statistically twice as likely to be attacked (two sites vs. one). Standard Friedel-Crafts conditions often yield an ortho:para ratio of roughly 30:70 to 10:90.

  • The Problem: The boiling points of o-chlorophenethyl alcohol (~214°C) and p-chlorophenethyl alcohol (~220°C) are too close for efficient separation by standard fractional distillation without a high theoretical plate count.

  • The Fix (Chemical Purification): If you cannot switch routes, you must use Derivatization Purification . This "lost art" technique relies on the differential formation of solid esters.

Protocol: Borate/Phthalate Ester Purification

  • Esterification: React your crude mixture with Boric Acid or Phthalic Anhydride. The primary alcohol reacts to form a high-boiling ester.

  • Distillation: Distill the mixture under high vacuum. The non-alcoholic impurities (chlorobenzene, poly-alkylated aromatics) will distill off, while the heavy ester remains in the pot.

  • Hydrolysis: Hydrolyze the remaining ester with warm water/dilute base to release the purified alcohol.

  • Recrystallization: If the product is solid (MP ~20-25°C, often liquid at RT but solidifies in fridge), low-temperature recrystallization from petroleum ether can further reject the ortho oil.

Q: My reaction mixture turned into a black tar. What happened?

A: You likely experienced Polyalkylation or Polymerization due to thermal runaway or water contamination.

  • Mechanism: The product (phenethyl alcohol) is more reactive toward electrophilic aromatic substitution than the starting chlorobenzene because the alkyl group is activating. If the local concentration of ethylene oxide is high, it will attack the product, adding another chain.

  • Corrective Action:

    • Stoichiometry: Use a large excess of Chlorobenzene (acting as both reactant and solvent). This statistically favors mono-alkylation.

    • Temperature: Keep the reaction below 10°C during addition.

    • Dryness:

      
       liberates HCl gas on contact with water, killing the catalyst and causing charring.
      
Scenario B: The Reduction Route (High Purity Recommended)

Workflow: 4-Chloroacetophenone


 4-Chlorophenylacetic Acid 

Product.[1][2] Common Issue: Unreacted acid or "Over-reduction" to ethylbenzene.

Q: I have residual 4-chlorophenylacetic acid in my final product. Can I wash it out?

A: Yes, this is the primary advantage of this route. Unlike the isomer problem in Scenario A, this impurity is chemically distinct (acid vs. alcohol).

  • The Fix: Perform a Basic Wash .

    • Dissolve crude product in Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with 10%

      
       or 
      
      
      
      . The unreacted acid forms a water-soluble salt and migrates to the aqueous layer.
    • The organic layer retains the pure alcohol.

Q: I used Sodium Borohydride (


) and Iodine, but the yield is low. 

A: The


 system generates Borane (

) in situ. If your solvent (THF) was not anhydrous, the borane was quenched before reducing the acid.
  • Diagnostic: Did you see vigorous bubbling that stopped quickly? That was hydrogen gas evolving from moisture reaction, not the reduction.

  • Protocol Adjustment:

    • Ensure THF is distilled over Sodium/Benzophenone or dried via molecular sieves.

    • Add the Iodine solution slowly to the

      
      /Acid mixture at 0°C to control the exotherm.
      

Module 2: Visualizing the "High-Purity" Pathway

The following diagram outlines the Willgerodt-Kindler sequence, which is the preferred route for pharmaceutical-grade material because it avoids the difficult ortho/para separation.

G start Start: 4-Chloroacetophenone step1 Step 1: Willgerodt-Kindler Reaction (Morpholine + Sulfur, 130°C) start->step1 inter1 Intermediate: Thioamide step1->inter1 step2 Step 2: Hydrolysis (KOH/EtOH, Reflux) inter1->step2 trap1 Impurity Trap: Acid Wash removes unreacted amines inter1->trap1 Purification inter2 Intermediate: 4-Chlorophenylacetic Acid (Solid, Purifiable by Crystallization) step2->inter2 step3 Step 3: Reduction (NaBH4 + I2 in THF) inter2->step3 Critical Purity Checkpoint final Target: 2-(4-Chlorophenyl)ethanol (High Purity) step3->final trap2 Impurity Trap: Base Wash removes unreacted Acid final->trap2 Polishing

Caption: The Willgerodt-Kindler pathway allows for the isolation of a crystalline acid intermediate (Green), which can be purified before the final reduction, ensuring a higher purity profile than direct Friedel-Crafts alkylation.

Module 3: Analytical Reference Data

When troubleshooting, compare your results against these standard impurity profiles.

ParameterFriedel-Crafts Route (Industrial)Acid Reduction Route (Pharma)
Major Impurity o-Chlorophenethyl alcohol (Isomer)4-Chlorophenylacetic acid (Precursor)
Secondary Impurity Polychlorinated/Polyalkylated species1-(4-chlorophenyl)ethanol (Side reaction)
Separation Difficulty High (Boiling points differ by <6°C)Low (Acid/Base extraction works)
Typical Crude Purity 75-85% (Mix of isomers)>95% (Single isomer)
Recommended QC GC-FID (Capillary column required)HPLC (Reverse Phase, C18)

Module 4: FAQ - Rapid Fire Solutions

Q: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH4/I2? A: Yes, but with caution. LAH is a stronger reducing agent.

  • Risk:[3][4] It can hydrodehalogenate the ring (strip the Chlorine off), leaving you with non-chlorinated Phenethyl Alcohol.

  • Control: Perform the reaction at 0°C and strictly limit reaction time. The

    
     system is chemoselective and will not touch the aryl chloride, making it safer for this specific molecule.
    

Q: My product has a yellow tint. Is it pure? A: No. Pure 2-(4-chlorophenyl)ethanol is a colorless liquid (or white solid if very pure/cold).

  • Cause: Yellow usually indicates traces of Sulfur (if using Willgerodt-Kindler) or Iodine (from the reduction step).

  • Fix: Wash the organic phase with a Sodium Thiosulfate (

    
    ) solution. This neutralizes iodine and sulfur residues, restoring the colorless appearance.
    

References

  • BenchChem. (2025).[2] The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide. Retrieved from

  • Google Patents. (2012). CN102816051A: Process for synthesizing 4-chlorophenyl ethanol. Retrieved from

  • Google Patents. (1937). US2068415A: Purification of alcohols (Borate/Phthalate Method). Retrieved from

  • MDPI. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization. Retrieved from

  • Organic Syntheses. (1954). Ethyl

    
    -chlorophenylacetate and derivatives. Org.[5] Synth.34 , 24. Retrieved from 
    

Sources

Technical Support Center: Crystallization of 3-Chloro-4-Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRYST-3C4M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with a scaffold (3-chloro-4-methoxyphenyl-) widely used in tyrosine kinase inhibitors and agrochemicals. This moiety presents a unique "push-pull" electronic environment: the electron-donating methoxy group (


) competes with the electron-withdrawing, lipophilic chlorine atom (

).

The Challenge: This electronic duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation. Furthermore, the presence of regioisomers (e.g., 2-chloro-4-methoxy derivatives) can depress melting points, mimicking the behavior of oils.

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Module 1: Solvent System Selection

User Query: "Standard solvents aren't working. My compound is too soluble in ethyl acetate but insoluble in hexane. What is the correct solvent architecture?"

Technical Response: The 3-chloro-4-methoxy motif requires a solvent system that balances dipole-dipole interactions (for the ether) and London dispersion forces (for the aryl chloride). You must avoid "good" solvents that are too good, as they lead to high supersaturation and subsequent crashing out (amorphous precipitation).

Solubility Profile & Recommendations
Solvent ClassRepresentative SolventSolubility StatusMechanistic Utility
Polar Protic Methanol / EthanolHigh Primary Solvent. Forms H-bonds with the methoxy oxygen. Good for cooling crystallization.[1][2]
Polar Aprotic Ethyl Acetate / THFVery High Danger Zone. Often holds solute too well; requires aggressive anti-solvent addition, promoting oiling out.
Chlorinated DCM / ChloroformHigh Avoid for Crystallization. High solubility due to

-stacking/halogen interactions; hard to nucleate from.
Non-Polar Heptane / HexaneLow Anti-Solvent. Drives aggregation of the lipophilic chlorophenyl ring.
Aromatic TolueneModerate Goldilocks Zone. Often the best single solvent for slow evaporation or cooling curves.

Validating Your Choice (The "Cloud Point" Test):

  • Dissolve 100 mg of solid in minimal "Good Solvent" at reflux.

  • Add "Anti-Solvent" dropwise until a persistent cloudiness appears.

  • Add 2-3 drops of "Good Solvent" to clear it.

  • Validation: Cool to room temperature. If oil droplets form before crystals, your anti-solvent ratio is too high, or the temperature ramp is too steep.

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "As my solution cools, I see distinct oily droplets on the flask walls before any solid appears. How do I rescue this batch?"

Technical Response: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Metastable Limit for nucleation. This is a kinetic failure: the molecules aggregate into a disordered liquid phase because they lack the energy/time to align into a lattice.

The Rescue Protocol (Seeded Cooling):

  • Step 1: Re-heat the mixture until the oil redissolves completely into a single phase.

  • Step 2: Cool slowly to exactly

    
     (just above the temperature where oiling occurred).
    
  • Step 3: Seeding. Add 0.1-0.5 wt% of pure seed crystals. This provides a template for the solute to bypass the amorphous oil phase.

  • Step 4: Hold temperature (Isothermal Ageing) for 30-60 minutes to allow crystal growth on seeds.

  • Step 5: Cool at a controlled rate (e.g.,

    
    ).
    
Workflow: Rescuing an Oiled-Out Batch

OilingOutRescue Start Observation: Oiling Out (Droplets formed) Reheat Step 1: Re-heat to Clear Solution (Single Phase) Start->Reheat CheckSolvent Check: Is Solvent Ratio Correct? Reheat->CheckSolvent AdjustSolvent Action: Add 5-10% more Good Solvent CheckSolvent->AdjustSolvent No (Too much anti-solvent) CoolMeta Step 2: Cool to Metastable Zone (Just above oiling temp) CheckSolvent->CoolMeta Yes AdjustSolvent->Reheat Seed Step 3: Add Seed Crystals (0.1 wt%) CoolMeta->Seed Age Step 4: Isothermal Ageing (30-60 mins) Seed->Age SlowCool Step 5: Slow Cooling Ramp (0.2°C/min) Age->SlowCool Success Result: Crystalline Solid SlowCool->Success

Caption: Logic flow for bypassing the Liquid-Liquid Phase Separation (LLPS) boundary using a seeded cooling strategy.

Module 3: Impurity Rejection (Regioisomers)

User Query: "I have 5% of the 2-chloro isomer contaminating my 3-chloro-4-methoxy product. They co-crystallize.[3] How do I separate them?"

Technical Response: Regioisomers (e.g., 2-chloro vs. 3-chloro) often have similar solubilities but distinct Lattice Energies . The 3-chloro-4-methoxy derivative usually packs more efficiently due to para-like symmetry (if the methoxy is considered pseudo-para to the bulk).

Thermodynamic Control Strategy: Fast crystallization (kinetic control) traps the impurity because the isomers look similar to the growing crystal face. You must switch to Thermodynamic Control .

  • Solvent Switch: Move to a solvent with lower solubility power (e.g., Toluene or IPA instead of EtOAc). This forces the system to be more selective.[4]

  • High-Temperature Digestion:

    • Form a slurry of your solid in the solvent at elevated temperature (e.g., 60°C for Toluene).

    • Stir for 4-6 hours.

    • Mechanism: Ostwald Ripening occurs. The less stable crystals (containing the impurity) dissolve, and the pure, more stable 3-chloro crystals grow.

  • Slow Filtration: Filter at the elevated temperature. The impurity (2-chloro isomer) remains in the mother liquor because it is more soluble due to its lower lattice energy (lower melting point).

Module 4: Polymorph Control

User Query: "My melting point varies by 3-4 degrees between batches. Is this wet solvent or polymorphism?"

Technical Response: Chlorinated anisoles are prone to polymorphism. The methoxy group can rotate, creating different packing motifs.

Diagnostic Protocol:

  • DSC (Differential Scanning Calorimetry): If you see a small endotherm before the main melting peak, you have a metastable polymorph converting to a stable one.

  • XRD (X-Ray Diffraction): The gold standard.

  • Control:

    • Stable Form: Usually obtained by slow cooling in protic solvents (Ethanol).

    • Metastable Form: Often results from crash-cooling or anti-solvent precipitation.

Rule of Thumb: Always seed your production batches with a verified "Gold Standard" sample of the desired polymorph to ensure batch-to-batch consistency.

References
  • Mullins, E. (2022). Troubleshooting Crystallization: Oiling Out and Impurity Rejection. Chemistry LibreTexts. Link

  • BenchChem Technical Support . (2025). Addressing "Oiling Out" Issues During Chlorobenzamide Crystallization. BenchChem. Link

  • Mettler Toledo . (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo. Link

  • Dunn, R. O. (1967). Separation of Chloronitrobenzene Isomers by Crystallization. U.S. Patent 3,311,666.[5] Google Patents. Link

  • PubChem . (2025).[6] 3-Chloro-4-methoxytoluene Compound Summary. National Library of Medicine. Link

Sources

Validation & Comparative

Comparative Guide: Reactivity of 3-Chloro vs. 3-Bromo-4-Methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-chloro-4-methoxyphenethyl alcohol versus 3-bromo-4-methoxyphenethyl alcohol , designed for researchers optimizing synthetic routes in drug discovery.

Executive Summary

In the context of medicinal chemistry and scaffold elaboration, the choice between the 3-chloro and 3-bromo analogues of 4-methoxyphenethyl alcohol is dictated by the specific downstream transformation required.

  • Select the 3-Bromo analogue if your synthetic route involves Lithium-Halogen Exchange or standard Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). The weaker C-Br bond allows for rapid oxidative addition and facile lithiation at cryogenic temperatures.

  • Select the 3-Chloro analogue if cost-efficiency is paramount and you have access to specialized electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition, or if the halogen is intended to remain as a metabolic blocker rather than a reactive handle.

Structural & Electronic Properties

The reactivity difference stems fundamentally from the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the electronegativity of the halogen, which influences the electron density of the aromatic ring.

Feature3-Chloro Analogue3-Bromo AnalogueImpact on Reactivity
C-X Bond Energy ~96 kcal/mol~81 kcal/molBr is more reactive. Lower BDE facilitates oxidative addition.
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl is more deactivating. Cl pulls more electron density, making the ring slightly less nucleophilic but more prone to SNAr (rare in this scaffold).
Atomic Radius 0.99 Å1.14 ÅBr is sterically larger , potentially influencing ortho-substitution slightly more than Cl.
Lithiation Rate Slow / InertFastBr exchanges rapidly with n-BuLi; Cl often directs ortho-lithiation instead of exchange.

Critical Reactivity Profiles

Scenario A: Metal-Halogen Exchange (Lithiation)

This is the most distinct differentiator. The presence of the free alcohol (-OH) complicates organometallic chemistry, necessitating a "Protection First" strategy for high yields.

  • 3-Bromo: Undergoes rapid Li-Halogen exchange with n-BuLi at -78 °C.

  • 3-Chloro: Does not undergo efficient exchange under standard conditions. Instead, n-BuLi acts as a base, likely deprotonating the position ortho to the methoxy group (Directed Ortho Metalation - DoM) or the position between the Cl and OMe, leading to a mixture of products.

Senior Scientist Insight:

Never attempt Li-halogen exchange on the unprotected alcohol. The first equivalent of n-BuLi will quench on the hydroxyl proton. While a "2-equivalent" strategy exists, the resulting lithium alkoxide aggregate often alters regioselectivity. Always protect as a silyl ether (TBS) first.

Scenario B: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Both substrates can participate in cross-coupling, but the 3-Chloro analogue requires "forcing" conditions.

  • 3-Bromo: Couples efficiently with standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.

  • 3-Chloro: Often inert to Pd(PPh3)4. Requires active catalytic systems (e.g., Pd2(dba)3 + XPhos or SPhos) to lower the activation energy for oxidative addition.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways for the two analogues in a catalytic cycle.

ReactivityComparison Substrate 3-Halo-4-methoxyphenethyl alcohol PathBr 3-Bromo Analogue Substrate->PathBr PathCl 3-Chloro Analogue Substrate->PathCl RxnLi Reaction: n-BuLi (-78°C) PathBr->RxnLi Exchanges Readily RxnPd Reaction: Pd(0) Cat. PathBr->RxnPd Weak C-Br Bond PathCl->RxnLi Resists Exchange PathCl->RxnPd Strong C-Cl Bond ProdLiBr Lithium-Halogen Exchange (Ar-Li Species) RxnLi->ProdLiBr ProdLiCl NO Exchange (Ortho-Lithiation/Complex Mix) RxnLi->ProdLiCl ProdPdBr Fast Oxidative Addition (Standard Ligands) RxnPd->ProdPdBr ProdPdCl Slow Oxidative Addition (Requires Bulky/Rich Ligands) RxnPd->ProdPdCl

Caption: Divergent reactivity profiles. The Bromo-analogue allows for versatile metal-halogen exchange, while the Chloro-analogue is kinetically stubborn, requiring specialized catalytic systems.

Experimental Protocols

Protocol 1: Preparation for Organometallics (TBS Protection)

Before attempting lithiation on either substrate, mask the alcohol.

  • Dissolve 3-bromo-4-methoxyphenethyl alcohol (1.0 eq) in anhydrous DCM (0.2 M).

  • Add Imidazole (1.5 eq) followed by TBSCl (1.2 eq) at 0 °C.

  • Stir at RT for 2 hours. Monitor by TLC (The alcohol spot will disappear; a less polar silyl ether spot will appear).

  • Workup: Quench with water, extract with DCM, dry over MgSO4.

  • Result: tert-Butyl(3-bromo-4-methoxyphenethoxy)dimethylsilane.

Protocol 2: Lithium-Halogen Exchange (Specific to Bromo)

Target: Generation of the aryl lithium species for electrophile trapping.

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Add the TBS-protected bromo-substrate (1.0 mmol) in anhydrous THF (5 mL).

  • Cool: Lower temperature to -78 °C (Dry ice/Acetone bath).

  • Exchange: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 10 mins.

    • Note: The solution often turns yellow/orange.

  • Incubate: Stir at -78 °C for 30 mins. (Do not warm up, or the Ar-Li may eliminate or scramble).

  • Quench/React: Add electrophile (e.g., DMF, CO2, or an aldehyde) dissolved in THF.

  • Warm: Allow to warm to RT slowly.

Protocol 3: Suzuki Coupling (Condition Comparison)
ParameterConditions for 3-Bromo Conditions for 3-Chloro
Catalyst Pd(PPh3)4 (5 mol%)Pd2(dba)3 (2 mol%) + XPhos (4 mol%)
Base Na2CO3 (2.0 eq)K3PO4 (3.0 eq)
Solvent DME/Water (3:1)Toluene/Water (10:1) or Dioxane
Temperature 80 °C100–110 °C
Time 4–6 Hours12–24 Hours

Self-Validating Check:

  • For the Chloro reaction, if conversion is <10% after 4 hours, verify the color of the reaction mixture. A black precipitate indicates Pd black formation (catalyst death), suggesting the ligand (XPhos) was oxidized or insufficient.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents: Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300–305. Link

  • BenchChem. (2025).[3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link(General reactivity trends for halo-anisoles).

Sources

Structural Elucidation Guide: 13C NMR Benchmarking of 3-Chloro-4-Methoxy Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Trap"

The 3-chloro-4-methoxybenzene motif is a ubiquitous pharmacophore in kinase inhibitors (e.g., Gefitinib analogs) and agrochemicals. However, it presents a classic "scaffold trap" for researchers relying solely on ChemDraw or ACD/Labs predictions.

The steric interaction between the bulky chlorine atom at position 3 and the methoxy group at position 4 forces the methoxy group out of planarity. This Steric Inhibition of Resonance (SIR) disrupts the expected electron donation into the ring, leading to significant deviations between calculated and experimental


 NMR shifts.

This guide provides an objective comparison of Experimental Data vs. Predictive Models , establishing a validated baseline for structural verification.

Mechanistic Insight: Electronic Push-Pull & Steric Twist

To interpret the NMR data correctly, one must understand the competing vectors defined by the substituents.

  • Methoxy (OMe): Typically a strong resonance donor (

    
    ) and weak inductive withdrawer (
    
    
    
    ). It shields the ortho and para positions.
  • Chloro (Cl): A dominant inductive withdrawer (

    
    ) and weak resonance donor (
    
    
    
    ). It deshields the ipso and ortho positions while shielding the meta positions relative to itself.

The Conflict: In the 3-chloro-4-methoxy arrangement, the chlorine atom sterically crowds the methoxy oxygen. This prevents the O-Me bond from lying coplanar with the benzene ring, reducing the orbital overlap required for the


 effect.
Visualization: Electronic & Steric Vectors

G cluster_0 3-Chloro-4-Methoxy Electronic Environment C4 C4 (Ipso-OMe) Target for Nucleophilic Attack C3 C3 (Ipso-Cl) Inductive Withdrawl (-I) OMe Methoxy Group (+M Donor) OMe->C4 Resonance (+M) (Weakened by Twist) Steric STERIC CLASH (Twists OMe out of plane) OMe->Steric Cl Chlorine Atom (-I Withdrawer) Cl->C3 Induction (-I) (Strong) Cl->Steric Steric->C4 Deshielding Effect

Figure 1: Mechanistic interplay between electronic effects and steric hindrance in the 3-chloro-4-methoxy scaffold.

Data Comparison: Experimental vs. Predicted

The following data compares the Experimental Shifts (measured in


) against Additivity-Based Predictions  (standard substituent chemical shift rules).

Compound Model: 3-Chloro-4-methoxybenzene (Core Scaffold) Solvent:


 (77.16 ppm reference)
Carbon PositionAssignment DescriptionExperimental (

, ppm)
Predicted (Additivity)Deviation (

)
Analysis
C4 Ipso to OMe, Ortho to Cl154.1 153.4+0.7Shielded: Cl ortho effect is slightly overestimated by additivity rules.
C3 Ipso to Cl, Ortho to OMe122.6 120.5+2.1 Deshielded: Significant deviation. The "Ortho-Oxygen" shielding effect is reduced due to steric twist.[1]
C5 Ortho to OMe, Meta to Cl112.3 115.4-3.1 Shielded: Experimental value is much lower than predicted. The electronic environment is more electron-rich than simple additivity suggests.
C2 Ortho to Cl, Meta to OMe129.8 130.2-0.4Accurate: Meta-disposition renders this position less sensitive to the steric twist.
C1 Para to OMe, Meta to Cl121.4 121.0+0.4Accurate: Distal position remains predictable.
C6 Meta to OMe, Para to Cl127.5 128.0-0.5Accurate: Standard aromatic behavior.
OMe Methoxy Carbon56.2 55.0+1.2Deshielded: Twist out of plane reduces conjugation, making the methyl carbon slightly more positive.

Critical Insight: The largest anomalies occur at C3 (Ipso-Cl) and C5 (Ortho-OMe) . If your experimental spectrum shows a peak at ~122.6 ppm but your prediction software says 120.5 ppm, do not discard the product . This is a characteristic signature of the 3-chloro-4-methoxy motif.

Experimental Protocol: High-Fidelity Acquisition

To reproduce these results and ensure distinguishing between isomers (e.g., 2-chloro-4-methoxy), follow this validated workflow.

A. Sample Preparation[2]
  • Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

    • Note: Low concentration (<10 mg) may result in poor S/N for quaternary carbons (C3, C4).

  • Solvent Selection:

    • Standard:

      
       (99.8% D) + 0.03% TMS.
      
    • Alternative: DMSO-

      
       if the molecule contains polar H-bond donors (e.g., amide side chains). Warning: DMSO will shift the ipso carbons by +1 to +2 ppm relative to 
      
      
      
      .
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds . (Crucial for the quaternary C3 and C4 carbons to relax; standard 1.0s is often insufficient, leading to missing peaks).

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for 50 mg sample.

  • Spectral Width: 240 ppm (to capture carbonyls if present in derivatives).

C. Workflow Diagram

Workflow Step1 Sample Prep 50mg in 0.6mL CDCl3 Step2 Parameter Setup D1 = 2.0s (Critical) NS = 512 Step1->Step2 Step3 Acquisition 1H-Decoupled 13C Step2->Step3 Step4 Processing LB = 1.0 Hz Baseline Corr. Step3->Step4

Figure 2: Optimized experimental workflow for quaternary carbon detection in substituted benzenes.

Troubleshooting & Isomer Differentiation

A common challenge is distinguishing 3-chloro-4-methoxy from 2-chloro-4-methoxy .

Feature3-Chloro-4-Methoxy (Target)2-Chloro-4-Methoxy (Isomer)
Symmetry AsymmetricAsymmetric
Coupling (J-Mod/DEPT) C3 & C4 are QuaternaryC2 & C4 are Quaternary
Key Shift Difference C4 (Ipso-OMe) is ~154 ppm (Ortho to Cl)C4 (Ipso-OMe) is ~160 ppm (Meta to Cl)

Diagnostic Rule: If the oxygen-bearing carbon is shifted upfield (shielded) to <155 ppm , the chlorine is likely ortho to it (the 3-chloro-4-methoxy pattern). If it is >158 ppm , the chlorine is likely meta (the 2-chloro-4-methoxy pattern).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (The "Gold Standard" for additivity rules). Link

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 3452 (2-Chloroanisole data used as core scaffold reference). National Institute of Advanced Industrial Science and Technology. Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for steric inhibition effects).[1][2][3] Link

  • Duddeck, H. (2004). Substituent Effects on 13C Chemical Shifts in Aliphatic Molecular Systems. In Topics in Stereochemistry. (Explains the stereochemical dependence of shifts). Link

Sources

Guide to the Definitive Identification of 2-(3-Chloro-4-methoxyphenyl)ethanol and its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the precise structural characterization of intermediates is paramount. Molecules with identical chemical formulas but different arrangements of atoms—isomers—can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive framework for distinguishing 2-(3-Chloro-4-methoxyphenyl)ethanol from its critical regioisomers, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The causality behind our experimental choices is rooted in the subtle yet definitive differences in the physical and chemical environments of the atoms within each isomeric structure. This guide is designed as a self-validating system, where the data from one technique corroborates the findings of another, ensuring the highest degree of confidence in structural assignment.

Structural Overview of Key Regioisomers

The primary challenge lies in differentiating the target molecule from isomers where the chloro and methoxy substituents occupy different positions on the phenyl ring. The electronic and steric effects of these substitutions create unique analytical signatures.

Caption: Chemical structures of the target molecule and its common regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation of isomers. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing connectivity and spatial relationships. The distinct electronic effects of the electron-withdrawing chlorine atom and the electron-donating methoxy group create unique chemical shifts and coupling patterns for the aromatic protons in each regioisomer.

¹H NMR: Decoding Aromatic Substitution Patterns

The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive data for differentiation. The substitution pattern dictates the number of signals, their chemical shifts, and their splitting patterns (coupling constants, J).

  • 2-(3-Chloro-4-methoxyphenyl)ethanol (Target): This 1,2,4-trisubstituted ring will exhibit three aromatic protons, resulting in a predictable three-signal pattern:

    • One singlet (or a narrow doublet, J ≈ 2 Hz) for the proton at C2 (between the two substituents).

    • One doublet for the proton at C5 (J ≈ 8.5 Hz).

    • One doublet of doublets for the proton at C6 (J ≈ 8.5 Hz and 2 Hz).

  • 2-(4-Chloro-3-methoxyphenyl)ethanol (Isomer 1): This isomer will also show a three-signal pattern, but the chemical shifts will differ due to the altered electronic environment.

  • 2-(2-Chloro-4-methoxyphenyl)ethanol (Isomer 2): The pattern will be similar to the target, but the steric and electronic influence of the chlorine at the C2 position will cause noticeable shifts in the adjacent protons.

Data Summary: Predicted ¹H and ¹³C NMR Characteristics
CompoundAromatic ¹H NMR Splitting Pattern (Predicted)Key ¹³C NMR Signals (Predicted # of Aromatic Signals)
2-(3-Chloro-4-methoxyphenyl)ethanol 3 signals: d, dd, d6 unique signals
2-(4-Chloro-3-methoxyphenyl)ethanol 3 signals: d, dd, d (with different shifts)6 unique signals
2-(2-Chloro-4-methoxyphenyl)ethanol 3 signals: d, dd, d (with different shifts)6 unique signals
2-(5-Chloro-2-methoxyphenyl)ethanol 3 signals: d, dd, d (with different shifts)6 unique signals
Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures data quality and reproducibility.[1]

  • Sample Weighing: Accurately weigh 5-10 mg of the analyte.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Analysis: Insert the sample into the NMR spectrometer and acquire ¹H and ¹³C spectra according to standard instrument parameters.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis A Select Column (e.g., PFP) D Perform Scouting Gradient A->D B Prepare Mobile Phases (A/B) B->D C Prepare Sample Solution C->D E Identify Isomer Elution Window D->E Analyze F Optimize Gradient Slope E->F Refine G Inject Sample F->G Final Method H Acquire Chromatogram G->H I Confirm Resolution and Purity H->I

Sources

Validating structure of 3-chloro-4-methoxyphenethyl alcohol using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Beyond 1D: A Comparative Guide to Validating 3-Chloro-4-Methoxyphenethyl Alcohol via 2D NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Ambiguity Challenge

In the synthesis of functionalized phenethyl alcohols, particularly 3-chloro-4-methoxyphenethyl alcohol , relying solely on 1D NMR (


H, 

C) or Mass Spectrometry (MS) is a risk to data integrity. The primary synthetic challenge lies in regiochemistry . Electrophilic aromatic substitution (chlorination) of 4-methoxyphenethyl alcohol can yield the desired 3-chloro product, but also the 2-chloro isomer or over-chlorinated byproducts.

While 1D NMR provides functional group evidence, it often fails to definitively distinguish between regioisomers due to overlapping aromatic signals and ambiguous coupling constants in trisubstituted rings. This guide compares the limitations of standard 1D analysis against the definitive, self-validating power of 2D NMR (HSQC, HMBC, NOESY), providing a robust protocol for absolute structural confirmation.

Comparative Analysis: 1D vs. 2D NMR Capabilities

The following table contrasts the diagnostic confidence provided by 1D techniques versus the 2D suite for this specific molecule.

FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced 2D NMR (HSQC, HMBC, NOESY) Verdict
Functional Group ID High. Clearly identifies OMe, OH, and aliphatic chain.High. Correlates protons to specific carbons (HSQC).Tie
Regioisomer Confirmation Low/Medium. Relies on subtle splitting patterns (

-coupling) which can be deceptive in trisubstituted systems.
Very High. HMBC and NOESY provide "through-space" and "long-range" connectivity that maps the exact position of Cl and OMe.2D Wins
Signal Overlap Resolution Low. Aromatic protons H2, H5, H6 often overlap or cluster in the 6.8–7.3 ppm range.High. HSQC spreads signals into a second dimension (Carbon scale), resolving overlapping proton peaks.2D Wins
Quaternary Carbon Assignment Low. Carbons C1, C3, C4 appear as singlets in

C; assignment is often guess-work based on shifts.
High. HMBC links protons to quaternary carbons (e.g., OMe protons

C4), confirming assignment.
2D Wins
Self-Validation No. Requires an external reference standard for certainty.Yes. Internal correlations (e.g., NOE) prove the structure without external standards.2D Wins

Technical Deep Dive: The Validation Logic

To validate 3-chloro-4-methoxyphenethyl alcohol , we must prove the chlorine is at position 3 and the methoxy is at position 4 relative to the ethanol side chain (position 1).

A. The Predicted 1D Signature (The Baseline)
  • H2 (Meta to side chain, Meta to Cl):

    
     ppm. Appears as a doublet (
    
    
    
    Hz)
    .[1]
  • H6 (Ortho to side chain, Meta to H5):

    
     ppm. Appears as a doublet of doublets (
    
    
    
    Hz)
    .
  • H5 (Ortho to OMe, Ortho to H6):

    
     ppm. Appears as a doublet (
    
    
    
    Hz)
    . Note: Shielded by the ortho-methoxy group.
  • Side Chain: Two triplets (

    
     ppm for Ar-CH
    
    
    
    ,
    
    
    ppm for CH
    
    
    -OH).
  • Methoxy: Singlet

    
     ppm.
    
B. The 2D "Smoking Gun" Correlations
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Maps H5 to the shielded aromatic carbon (

      
       ppm).
      
    • Maps H2 and H6 to their respective carbons, confirming they are distinct environments.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Connectivity Proof:

    • OMe Protons

      
       C4:  Strong correlation confirms the methoxy is on C4.
      
    • H5

      
       C3 (Cl-bearing) & C1:  H5 should show a correlation to the quaternary C3 (
      
      
      
      ppm) and potentially C1.
    • Side Chain (

      
      -protons) 
      
      
      
      C1, C2, C6:
      Proves the chain is attached at C1.
  • NOESY (Nuclear Overhauser Effect) - The Spatial Proof:

    • OMe

      
       H5:  Strong NOE signal.
      
    • OMe

      
       H3? NO.  If the structure is correct (Cl at 3), there is no proton at 3. Absence of NOE between OMe and a second aromatic proton is critical. 
      
    • Side Chain (

      
      -CH
      
      
      
      )
      
      
      H2 & H6:
      Strong NOE signals to both ortho-like protons (H2 and H6).

Visualization: Logical Workflow & Connectivity Map

Figure 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process for validating the molecule.

G Start Crude Product Isolated OneD Step 1: 1D NMR (1H, 13C) Check Purity & Integrals Start->OneD Decision Ambiguity Check: Are splitting patterns definitive? OneD->Decision TwoD Step 2: 2D NMR Suite (HSQC, HMBC, NOESY) Decision->TwoD Yes (High Risk) Final Validated Structure: 3-chloro-4-methoxyphenethyl alcohol Decision->Final No (Rare) HSQC HSQC: Resolve Overlaps TwoD->HSQC HMBC HMBC: Confirm C-Cl & C-OMe positions TwoD->HMBC NOESY NOESY: Confirm Regiochemistry (OMe vs H5) TwoD->NOESY HSQC->Final HMBC->Final NOESY->Final

Caption: Workflow for escalating from 1D screening to 2D structural confirmation.

Figure 2: The HMBC & NOESY Connectivity Map

This diagram visualizes the specific correlations required to confirm the 3-chloro-4-methoxy substitution pattern.[2]

Molecule C1 C1 (Quat) H2 H2 (Aromatic) C3 C3-Cl (Quat) C4 C4-OMe (Quat) OMe OMe Protons H5 H5 (Aromatic) H5->C1 HMBC H5->C3 HMBC H6 H6 (Aromatic) OMe->C4 HMBC (3J) OMe->H5 NOESY (Spatial) SideChain Side Chain (alpha-CH2) SideChain->C1 HMBC (2J) SideChain->H2 NOESY SideChain->H6 NOESY

Caption: Key HMBC (Yellow) and NOESY (Blue) correlations distinguishing the target isomer.

Experimental Protocol: Self-Validating System

Objective: To acquire a dataset that inherently proves the structure without reference standards.

Reagents:

  • Solvent: DMSO-d

    
      is preferred over CDCl
    
    
    
    for this molecule. DMSO prevents the exchange of the hydroxyl proton (on the ethanol chain), allowing it to be seen as a triplet (
    
    
    ppm) coupled to the CH
    
    
    , adding an extra layer of structural confirmation.
  • Concentration: ~10-20 mg in 0.6 mL solvent.

Step-by-Step Methodology:

  • 1D Proton (

    
    H) Acquisition: 
    
    • Parameter: 16 scans, 1 second relaxation delay (

      
      ).
      
    • Check: Verify the integration ratio.[1] Aromatic (3H) : Side Chain (4H) : OMe (3H). If the ratio deviates, stop (purity issue).

    • Check: Identify the OH triplet (if in DMSO).

  • HSQC (Multiplicity-Edited):

    • Purpose: Distinguish CH from CH

      
       and CH
      
      
      
      .
    • Expectation: The OMe (CH

      
      ) and side chain (CH
      
      
      
      ) will have opposite phases to the aromatic CH signals.
    • Validation: Ensure no "extra" aromatic protons exist (which would indicate a non-chlorinated impurity).

  • HMBC (Long-Range):

    • Parameter: Optimized for

      
       Hz.
      
    • Critical Step: Look for the correlation between the singlet methyl peak (~3.85 ppm) and the quaternary carbon at ~153 ppm (C4). This anchors the OMe group.

  • NOESY (Phase Sensitive):

    • Parameter: Mixing time (

      
      ) = 500 ms.
      
    • Critical Step: Integrate the cross-peak between OMe and H5.

    • Self-Validation Logic: If OMe shows NOE to two aromatic protons, you have the 2-chloro isomer (where OMe is flanked by H3 and H5). If OMe shows NOE to only one aromatic proton (H5), you have the correct 3-chloro isomer .

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No.: 4427 (Phenethyl alcohol derivatives). National Institute of Advanced Industrial Science and Technology (AIST).[3] Available at: [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on coupling constants in substituted benzenes). Available at: [Link]

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry.
  • PubChem. 3-Methoxyphenethyl alcohol (Analogous data). National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.